molecular formula C48H69N13O11S2 B12387677 [Deamino-Pen1,Val4,D-Arg8]-vasopressin

[Deamino-Pen1,Val4,D-Arg8]-vasopressin

Numéro de catalogue: B12387677
Poids moléculaire: 1068.3 g/mol
Clé InChI: CKIJDBDQGBFBFJ-KLMJERDXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is a useful research compound. Its molecular formula is C48H69N13O11S2 and its molecular weight is 1068.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C48H69N13O11S2

Poids moléculaire

1068.3 g/mol

Nom IUPAC

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)/t30-,31+,32+,33+,34+,35+,39+/m1/s1

Clé InChI

CKIJDBDQGBFBFJ-KLMJERDXSA-N

SMILES isomérique

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

SMILES canonique

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) is a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). This technical guide provides a comprehensive overview of the mechanism of action of dPVDAVP, focusing on its interactions with vasopressin receptor subtypes and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor pharmacology and related therapeutic areas.

Introduction

Arginine vasopressin exerts a wide range of physiological effects through its interaction with at least three distinct G protein-coupled receptor (GPCR) subtypes: the V1a, V1b, and V2 receptors. The development of synthetic analogs with selective agonist or antagonist activity for these receptors has been instrumental in elucidating the specific roles of each receptor subtype and in the development of novel therapeutics. This compound is a key pharmacological tool characterized by its potent antagonist activity at V1a receptors and agonist activity at V2 receptors.

Receptor Binding Profile and Functional Activity

This compound exhibits a distinct profile of binding affinity and functional activity at the different vasopressin receptor subtypes. Its primary characteristic is its potent antagonism of the V1a receptor, coupled with significant agonism at the V2 receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency and efficacy of this compound at vasopressin and oxytocin receptors.

ReceptorLigandParameterValueSpeciesReference
V1a (Vasopressor) This compoundAntivasopressor pA27.82 ± 0.05Rat[1]
V2 (Antidiuretic) This compoundAntidiuretic Potency123 ± 22 units/mgRat[1]
Oxytocin (Uterine) This compoundanti-in vitro oxytocic pA27.23 ± 0.04Rat[1]

Signaling Pathways

The mechanism of action of this compound is dictated by the specific signaling pathways coupled to the vasopressin receptor subtypes it interacts with.

V1a Receptor Antagonism

The V1a receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, this receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a potent antagonist, this compound competitively binds to the V1a receptor, preventing the binding of endogenous AVP and thereby inhibiting this signaling cascade.

V1a_Antagonist_Pathway V1a V1a Receptor Gq11 Gq/11 V1a->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP AVP AVP->V1a Binds & Activates dPVDAVP dPVDAVP (Antagonist) dPVDAVP->V1a Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation V2_Agonist_Pathway V2 V2 Receptor Gs Gs V2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts dPVDAVP dPVDAVP (Agonist) dPVDAVP->V2 Binds & Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2_translocation AQP2 Translocation & Water Reabsorption PKA->AQP2_translocation Phosphorylates & Initiates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing receptor) Incubate 4. Incubation of Membranes, Radioligand, and dPVDAVP Membrane_Prep->Incubate Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]-AVP) Radioligand_Prep->Incubate Compound_Prep 3. dPVDAVP Preparation (serial dilutions) Compound_Prep->Incubate Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubate->Filtration Scintillation 6. Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis 7. Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis Schild_Analysis_Workflow cluster_prep Preparation cluster_response Dose-Response Curves cluster_analysis Analysis Tissue_Prep 1. Isolated Tissue Preparation (e.g., rat aortic rings for V1a) Control_DRC 4. Generate Control Agonist Dose-Response Curve Tissue_Prep->Control_DRC Agonist_Prep 2. Agonist Preparation (e.g., Arginine Vasopressin) Agonist_Prep->Control_DRC Antagonist_Prep 3. dPVDAVP Preparation (fixed concentrations) Antagonist_DRCs 5. Generate Agonist Dose-Response Curves in the presence of increasing concentrations of dPVDAVP Antagonist_Prep->Antagonist_DRCs Control_DRC->Antagonist_DRCs DR_Calc 6. Calculate Dose Ratios (DR) Antagonist_DRCs->DR_Calc Schild_Plot 7. Construct Schild Plot (log(DR-1) vs. log[dPVDAVP]) DR_Calc->Schild_Plot pA2_Det 8. Determine pA2 value Schild_Plot->pA2_Det

References

[Deamino-Pen1,Val4,D-Arg8]-vasopressin: A Technical Guide to its AVP Antagonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) is a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). This potent antagonist has been instrumental in elucidating the physiological roles of AVP, particularly in the cardiovascular system. This technical guide provides an in-depth overview of dPVDAVP, focusing on its antagonist properties at vasopressin receptors. It includes a summary of its pharmacological data, detailed experimental methodologies for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Arginine vasopressin exerts a wide range of physiological effects through its interaction with three main G protein-coupled receptor (GPCR) subtypes: V1a (vascular), V1b (pituitary), and V2 (renal). The development of selective antagonists for these receptors has been crucial in dissecting the specific contributions of AVP to various physiological and pathophysiological processes. This compound is a notable early synthetic antagonist that exhibits high potency in inhibiting the vasopressor (V1a-mediated) responses to AVP. This document serves as a comprehensive resource for researchers working with or interested in this important pharmacological tool.

Quantitative Pharmacological Data

The antagonist properties of this compound have been primarily characterized through functional assays. The following tables summarize the available quantitative data.

Table 1: Functional Antagonist Potency of this compound

AssayReceptor TargetAgonistSpeciespA2 ValueReference
In vivo vasopressor assayV1aArginine VasopressinRat7.82 ± 0.05[1]
In vitro oxytocic assayOxytocinOxytocinGuinea Pig7.23 ± 0.04[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Binding Affinity of this compound

Receptor SubtypeRadioligandPreparationKi (nM)IC50 (nM)Reference
V1aData not availableData not availableData not availableData not available
V1bData not availableData not availableData not availableData not available
V2Data not availableData not availableData not availableData not available

Binding affinity data (Ki or IC50 values) for this compound at the different vasopressin receptor subtypes were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections describe the protocols for the key assays used to characterize this compound.

In Vivo Vasopressor Antagonist Assay (Rat)

This assay determines the ability of an antagonist to inhibit the pressor (blood pressure raising) effect of AVP in a living animal.

3.1.1. Animal Preparation:

  • Species: Male rats (e.g., Sprague-Dawley strain).

  • Anesthesia: Anesthetize the rat with a suitable agent (e.g., urethane, i.p.) to maintain a stable level of anesthesia throughout the experiment.

  • Cannulation: Surgically insert cannulas into the trachea (for artificial respiration if needed), a carotid artery (for blood pressure measurement), and a jugular vein (for intravenous administration of substances).

3.1.2. Blood Pressure Measurement:

  • Connect the arterial cannula to a pressure transducer to continuously monitor and record blood pressure.

  • Allow the animal's blood pressure to stabilize before commencing the assay.

3.1.3. Antagonist Administration and Agonist Challenge:

  • Administer a dose of the antagonist, this compound, intravenously.

  • After a suitable equilibration period, administer a standard dose of arginine vasopressin (the agonist) intravenously.

  • Record the resulting pressor response.

  • In the same animal, or in a control group, determine the pressor response to the same dose of AVP in the absence of the antagonist.

3.1.4. Data Analysis:

  • The potency of the antagonist is typically expressed as a pA2 value. This is determined by measuring the dose of the antagonist required to cause a specific (e.g., two-fold) rightward shift in the dose-response curve of AVP.

In Vitro Oxytocic Antagonist Assay (Isolated Guinea Pig Uterus)

This assay assesses the ability of an antagonist to inhibit the contractile effect of oxytocin on uterine smooth muscle.

3.2.1. Tissue Preparation:

  • Species: Virgin female guinea pigs.

  • Tissue Isolation: Euthanize the guinea pig and dissect out the uterine horns.

  • Strip Preparation: Cut small, longitudinal strips of the uterus (myometrium).

3.2.2. Organ Bath Setup:

  • Suspend the uterine strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Connect one end of the uterine strip to a fixed point and the other end to an isometric force transducer to record contractions.

  • Apply a small amount of resting tension to the tissue and allow it to equilibrate and establish regular spontaneous contractions.

3.2.3. Antagonist and Agonist Application:

  • Add a known concentration of the antagonist, this compound, to the organ bath and allow it to incubate with the tissue.

  • Construct a cumulative concentration-response curve for the agonist, oxytocin, by adding increasing concentrations to the bath and recording the resulting increase in contractile force.

  • Wash the tissue and repeat the oxytocin concentration-response curve in the presence of different concentrations of the antagonist.

3.2.4. Data Analysis:

  • The antagonist potency is expressed as a pA2 value, calculated from the rightward shift of the oxytocin concentration-response curve caused by the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams were created using the DOT language.

Vasopressin V1a Receptor Signaling Pathway and Antagonism

V1a_Signaling cluster_membrane Cell Membrane V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Binds & Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: V1a receptor signaling pathway and its inhibition by this compound.

Experimental Workflow for GPCR Antagonist Characterization

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo/Tissue-Based Assays cluster_in_vivo In Vivo Characterization cluster_selectivity Selectivity Profiling binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Ca²⁺ flux, IP3 accumulation) (Determine pA2/IC50) binding_assay->functional_assay selectivity Test against other receptor subtypes (e.g., V1b, V2, Oxytocin receptors) binding_assay->selectivity tissue_assay Isolated Tissue Assay (e.g., Aortic ring, Uterine strip) (Confirm functional antagonism) functional_assay->tissue_assay functional_assay->selectivity animal_model Animal Model (e.g., Rat vasopressor assay) (Assess in vivo efficacy) tissue_assay->animal_model end Comprehensive Antagonist Profile animal_model->end selectivity->end start Compound Synthesis & Purification start->binding_assay

Caption: General experimental workflow for the characterization of a GPCR antagonist.

Conclusion

This compound remains a valuable pharmacological tool for investigating the physiological and pathological roles of the V1a vasopressin receptor. Its high antagonist potency at this receptor, coupled with its relative selectivity, allows for the specific interrogation of V1a-mediated signaling pathways. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies and for the development of new, more selective vasopressin receptor ligands. Further characterization of its binding affinity at all vasopressin receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

In-Depth Pharmacological Profile of [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Deamino-Pen1,Val4,D-Arg8]-vasopressin, also known as dPVDAVP, is a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). This technical guide provides a comprehensive overview of its pharmacological profile, detailing its interactions with vasopressin and oxytocin receptors. The document summarizes its potent V1a receptor antagonist and oxytocin receptor antagonist activities, alongside a moderate antidiuretic (V2 receptor agonist) effect. This profile makes dPVDAVP a valuable pharmacological tool for investigating the physiological roles of vasopressin and oxytocin and a lead compound in the development of new therapeutics. This guide includes quantitative data on its biological activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Introduction

Arginine vasopressin (AVP) is a key regulator of water homeostasis, vascular tone, and social behavior, mediating its effects through three main receptor subtypes: V1a (vascular/hepatic), V1b (pituitary), and V2 (renal). Oxytocin (OT), a structurally similar peptide, primarily acts on the oxytocin receptor (OTR) to regulate uterine contractions and lactation, but also plays a role in social bonding. The development of synthetic analogs with selective agonist or antagonist activity for these receptors is crucial for both basic research and clinical applications. This compound (dPVDAVP) is one such analog, demonstrating a unique profile of potent V1a and OT antagonism combined with V2 agonism.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vivo and in vitro assays. The following tables summarize the available quantitative data on its potency and efficacy at different receptors.

ParameterReceptor TargetValueSpeciesReference
Antivasopressor Activity (pA2)V1a7.82 ± 0.05Rat[1]
Anti-oxytocic Activity (pA2)Oxytocin7.23 ± 0.04Rat[1]
Antidiuretic PotencyV2123 ± 22 units/mgRat[1]

Table 1: Functional Activity of this compound

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.

In Vivo Vasopressor and Antivasopressor Assay (Rat)

This assay determines the ability of a compound to mimic the pressor (blood pressure increasing) effect of vasopressin (agonist activity) or to inhibit it (antagonist activity).

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_bp_measurement Blood Pressure Measurement cluster_drug_admin Drug Administration cluster_data_analysis Data Analysis animal Male Sprague-Dawley Rat anesthesia Anesthetize (e.g., urethane) animal->anesthesia cannulation Cannulate Trachea, Femoral Artery, and Femoral Vein anesthesia->cannulation transducer Connect Arterial Cannula to Pressure Transducer cannulation->transducer recorder Record Blood Pressure on a Polygraph transducer->recorder measure_bp Measure Changes in Blood Pressure recorder->measure_bp agonist_admin Administer Standard AVP Doses (i.v.) antagonist_admin Administer dPVDAVP (i.v.) agonist_admin->antagonist_admin challenge Re-administer Standard AVP Doses antagonist_admin->challenge challenge->measure_bp calculate_pa2 Calculate pA2 Value measure_bp->calculate_pa2

Figure 1: Workflow for the in vivo rat vasopressor assay.

Detailed Steps:

  • Animal Preparation: Adult male rats are anesthetized. The trachea is cannulated to ensure a clear airway. The femoral artery is cannulated for continuous blood pressure monitoring, and the femoral vein is cannulated for intravenous drug administration.

  • Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer, and mean arterial blood pressure is recorded continuously.

  • Agonist Administration: A standard dose of arginine vasopressin (AVP) that produces a submaximal pressor response is determined and administered.

  • Antagonist Administration: this compound is administered intravenously.

  • Agonist Challenge: The standard dose of AVP is administered again at regular intervals after the antagonist.

  • Data Analysis: The inhibitory effect of the antagonist on the AVP-induced pressor response is quantified. The pA2 value is calculated using Schild regression analysis, which involves plotting the log of the dose ratio minus one against the negative log of the molar concentration of the antagonist.

In Vivo Antidiuretic Assay (Rat)

This assay measures the ability of a compound to reduce urine output, a characteristic V2 receptor-mediated effect.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_urine_collection Urine Collection cluster_drug_admin Drug Administration cluster_data_analysis Data Analysis animal Conscious Male Rats hydration Oral Water Load animal->hydration administer_drug Administer dPVDAVP (s.c. or i.p.) hydration->administer_drug metabolic_cage Place in Metabolic Cages collect_urine Collect Urine at Timed Intervals metabolic_cage->collect_urine measure_volume Measure Urine Volume collect_urine->measure_volume measure_osmolality Measure Urine Osmolality collect_urine->measure_osmolality administer_drug->metabolic_cage calculate_potency Calculate Antidiuretic Potency (units/mg) measure_volume->calculate_potency measure_osmolality->calculate_potency G cluster_tissue_prep Tissue Preparation cluster_contraction_measurement Contraction Measurement cluster_drug_admin Drug Administration cluster_data_analysis Data Analysis animal Female Rat in Estrus dissect_uterus Isolate Uterine Horns animal->dissect_uterus mount_tissue Mount in Organ Bath dissect_uterus->mount_tissue transducer Connect Tissue to Isometric Transducer mount_tissue->transducer recorder Record Contractions on a Polygraph transducer->recorder measure_contraction Measure Amplitude and Frequency of Contractions recorder->measure_contraction agonist_admin Administer Standard Oxytocin Doses antagonist_admin Administer dPVDAVP agonist_admin->antagonist_admin challenge Re-administer Standard Oxytocin Doses antagonist_admin->challenge challenge->measure_contraction calculate_pa2 Calculate pA2 Value measure_contraction->calculate_pa2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP AVP V1aR V1a Receptor AVP->V1aR Binds dPVDAVP dPVDAVP dPVDAVP->V1aR Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dPVDAVP dPVDAVP V2R V2 Receptor dPVDAVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Translocation

References

An In-depth Technical Guide on [Deamino-Pen1,Val4,D-Arg8]-Vasopressin for Adrenal Gland Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a potent and selective antagonist of the arginine-vasopressin (AVP) receptor subtype 1a (V1aR). This document details its mechanism of action, particularly within the adrenal gland, and its application in research focused on adrenal steroidogenesis and growth. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate its use in a laboratory setting.

Introduction

Arginine-vasopressin (AVP), a neurohypophysial hormone, plays a crucial role in regulating water homeostasis and blood pressure. Beyond its systemic effects, AVP also exerts local control over various tissues, including the adrenal gland. The adrenal cortex, specifically the zona glomerulosa, expresses V1a receptors, which, upon activation by AVP, stimulate aldosterone secretion. This compound serves as a valuable research tool to investigate the physiological and pathophysiological roles of endogenous AVP in adrenal function. By selectively blocking the V1a receptor, this antagonist allows for the elucidation of AVP-mediated pathways in adrenal cell proliferation and steroid production.

Mechanism of Action in the Adrenal Gland

This compound is a competitive antagonist of the V1a receptor. In the adrenal gland, these receptors are predominantly located on the cells of the zona glomerulosa. The binding of endogenous AVP to the V1a receptor activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately promotes the synthesis and secretion of aldosterone. This compound competitively binds to the V1a receptor, preventing the binding of AVP and thereby inhibiting this signaling cascade and subsequent aldosterone release.

Signaling Pathway Diagram

V1aR_Signaling_Adrenal cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor AVP->V1aR Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Gq Gq/11 V1aR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC DAG->PKC activates Steroidogenesis ↑ Aldosterone Synthesis & Secretion Ca_release->Steroidogenesis PKC->Steroidogenesis

Caption: V1a receptor signaling pathway in adrenal zona glomerulosa cells.

Quantitative Data

The following tables summarize the known quantitative data for this compound in the context of adrenal gland research.

Table 1: Receptor Binding and Antagonist Potency

ParameterValueSpeciesTissue/Cell TypeReference
Antivasopressor pA27.82 ± 0.05RatIn vivo (vasopressor response)[1]

Table 2: In Vivo Effects on Plasma Aldosterone

TreatmentDosageDurationEffect on Plasma AldosteroneSpeciesReference
This compound7-day i.p. infusion7 daysSignificant decreaseRat[2][3]

Experimental Protocols

In Vitro: Inhibition of AVP-induced Aldosterone Secretion from Dispersed Rat Zona Glomerulosa Cells

This protocol is adapted from methodologies described for studying the effects of AVP and its antagonists on adrenal cells.[3]

Objective: To determine the inhibitory effect of this compound on AVP-stimulated aldosterone secretion in primary rat adrenal zona glomerulosa cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Collagenase type II

  • DNase I

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Arginine-vasopressin (AVP)

  • This compound

  • Aldosterone ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Isolation:

    • Euthanize rats and aseptically remove adrenal glands.

    • Separate the adrenal capsules (containing the zona glomerulosa) from the inner zones.

    • Mince the capsules and digest with collagenase and DNase I in DMEM at 37°C with gentle agitation.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the cells with DMEM supplemented with 10% FBS and centrifuge to pellet the cells.

    • Resuspend the cells in DMEM with 10% FBS and penicillin-streptomycin.

  • Cell Culture and Treatment:

    • Plate the dispersed zona glomerulosa cells in 24-well plates at a suitable density and allow them to adhere overnight.

    • The following day, replace the medium with serum-free DMEM and pre-incubate with varying concentrations of this compound for 30 minutes.

    • Add a fixed concentration of AVP (e.g., 10 nM) to stimulate aldosterone secretion and incubate for 2 hours at 37°C.

    • Include control wells with no treatment, AVP alone, and the antagonist alone.

  • Aldosterone Measurement:

    • Collect the supernatant from each well.

    • Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of AVP-stimulated aldosterone secretion for each concentration of the antagonist.

    • Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: In Vitro Aldosterone Secretion Assay

in_vitro_workflow start Start: Isolate Rat Adrenal Glands dissect Dissect Zona Glomerulosa start->dissect digest Enzymatic Digestion (Collagenase/DNase) dissect->digest culture Culture Dispersed Cells Overnight digest->culture pre_treat Pre-incubate with Antagonist culture->pre_treat stimulate Stimulate with AVP pre_treat->stimulate incubate Incubate for 2 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Aldosterone (ELISA) collect->elisa analyze Data Analysis (IC50) elisa->analyze

Caption: Workflow for in vitro aldosterone secretion inhibition assay.

In Vivo: Assessment of the Effect on Plasma Aldosterone in Rats

This protocol is based on the in vivo studies investigating the role of endogenous AVP on adrenal function.[3]

Objective: To evaluate the effect of continuous administration of this compound on plasma aldosterone levels in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Osmotic minipumps

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Aldosterone ELISA kit

Procedure:

  • Animal Preparation and Pump Implantation:

    • Acclimatize rats to the housing conditions for at least one week.

    • Dissolve this compound in sterile saline at a concentration calculated to deliver the desired daily dose based on the pump's flow rate and duration.

    • Fill osmotic minipumps with the antagonist solution or with sterile saline for the control group.

    • Anesthetize the rats and subcutaneously or intraperitoneally implant the osmotic minipumps.

    • Allow the animals to recover from surgery.

  • Treatment Period:

    • House the rats individually and maintain them for the duration of the pump's activity (e.g., 7 days).

  • Blood Collection and Processing:

    • At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., cardiac puncture under terminal anesthesia).

    • Collect blood into EDTA tubes to prevent coagulation.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Aldosterone Measurement:

    • Thaw the plasma samples and measure the aldosterone concentration using a commercially available ELISA kit.

  • Data Analysis:

    • Compare the plasma aldosterone levels between the antagonist-treated group and the saline-treated control group using an appropriate statistical test (e.g., t-test).

Experimental Workflow: In Vivo Plasma Aldosterone Study

in_vivo_workflow start Start: Prepare Antagonist Solution & Fill Pumps implant Implant Osmotic Minipumps in Rats (s.c. or i.p.) start->implant treat Continuous Infusion (e.g., 7 days) implant->treat collect_blood Collect Blood Samples treat->collect_blood separate_plasma Centrifuge and Separate Plasma collect_blood->separate_plasma elisa Measure Plasma Aldosterone (ELISA) separate_plasma->elisa analyze Statistical Analysis elisa->analyze

Caption: Workflow for in vivo study of plasma aldosterone levels.

Conclusion

This compound is a critical tool for researchers investigating the role of the vasopressin system in adrenal gland physiology. Its high potency and selectivity for the V1a receptor make it ideal for dissecting the specific contributions of AVP to aldosterone secretion and adrenal cell growth. The protocols and data presented in this guide offer a foundation for designing and executing robust experiments to further our understanding of adrenal function and its regulation.

References

[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic vasopressin analog, [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a potent and selective antagonist of the vasopressor (V1) effects of arginine vasopressin (AVP). This document details its historical discovery, the intricacies of its chemical synthesis via the solid-phase method, and a thorough examination of its pharmacological properties. Quantitative data on its receptor binding and functional activity are presented in tabular format for clarity. Detailed experimental protocols for its synthesis and bioassays are provided, alongside graphical representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in the field of peptide pharmacology and drug development.

Introduction

The neurohypophyseal hormone arginine vasopressin (AVP) plays a critical role in regulating water balance and blood pressure through its interaction with specific G-protein coupled receptors: the V1a (vasopressor), V1b (pituitary), and V2 (renal) receptors. The development of synthetic analogs of AVP has been instrumental in elucidating the distinct physiological roles of these receptor subtypes and has paved the way for potential therapeutic agents. This compound, also known as dPVDAVP, emerged from a systematic effort to design potent and selective antagonists of AVP's diverse actions. This molecule represents a significant milestone in the structure-activity relationship studies of vasopressin analogs, offering a powerful tool to investigate the cardiovascular effects of AVP.

Discovery and History

The development of this compound was a result of the pioneering work of Maurice Manning and his colleagues in the 1970s. Their research focused on modifying the structure of native vasopressin to create analogs with altered biological activities. The synthesis and pharmacological characterization of dPVDAVP were first reported in 1977. The design strategy involved key substitutions at positions 1, 4, and 8 of the vasopressin molecule. The replacement of the N-terminal cysteine with deaminopenicillamine (Pen) at position 1 was intended to increase resistance to enzymatic degradation and enhance antagonist properties. The substitution of glutamine with valine at position 4 was aimed at modifying the conformation of the peptide ring. Finally, the incorporation of a D-arginine at position 8, in place of the natural L-arginine, was a critical modification known to influence receptor selectivity and potency. These modifications culminated in a highly potent inhibitor of the vasopressor response to AVP.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its potent antagonism at V1a receptors and its significantly lower activity at other vasopressin and oxytocin receptors. The following table summarizes the key quantitative data available for this analog.

ParameterValueReceptor/AssayReference
Antivasopressor Activity (pA2) 7.82 ± 0.05Rat Vasopressor Assay (V1a)[1]
Antioxytocic Activity (pA2) 7.23 ± 0.04Rat Uterus Assay (OTR)[1]
Antidiuretic Activity 123 ± 22 units/mgRat Antidiuretic Assay (V2)[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of dPVDAVP is achieved through the solid-phase peptide synthesis (SPPS) method, a cornerstone of modern peptide chemistry.

G Resin Start with solid support resin Attach Attach first protected amino acid (Gly) to resin Resin->Attach Deprotect_Gly Deprotect the α-amino group of Gly Attach->Deprotect_Gly Couple_DArg Couple protected D-Arg Deprotect_Gly->Couple_DArg Deprotect_DArg Deprotect the α-amino group of D-Arg Couple_DArg->Deprotect_DArg Couple_Pro Couple protected Pro Deprotect_DArg->Couple_Pro Deprotect_Pro Deprotect the α-amino group of Pro Couple_Pro->Deprotect_Pro Couple_Cys Couple protected Cys Deprotect_Pro->Couple_Cys Deprotect_Cys Deprotect the α-amino group of Cys Couple_Cys->Deprotect_Cys Couple_Asn Couple protected Asn Deprotect_Cys->Couple_Asn Deprotect_Asn Deprotect the α-amino group of Asn Couple_Asn->Deprotect_Asn Couple_Val Couple protected Val Deprotect_Asn->Couple_Val Deprotect_Val Deprotect the α-amino group of Val Couple_Val->Deprotect_Val Couple_Phe Couple protected Phe Deprotect_Val->Couple_Phe Deprotect_Phe Deprotect the α-amino group of Phe Couple_Phe->Deprotect_Phe Couple_Tyr Couple protected Tyr Deprotect_Phe->Couple_Tyr Deprotect_Tyr Deprotect the α-amino group of Tyr Couple_Tyr->Deprotect_Tyr Couple_Pen Couple protected Deamino-Pen Deprotect_Tyr->Couple_Pen Cleavage Cleave peptide from resin and remove side-chain protecting groups Couple_Pen->Cleavage Oxidation Oxidize to form disulfide bridge Cleavage->Oxidation Purification Purify the crude peptide (e.g., by HPLC) Oxidation->Purification Final Final Product: this compound Purification->Final

Caption: Workflow for determining the antivasopressor activity (pA2) in rats.

Detailed Methodology:

  • Animal Preparation: Male rats are anesthetized (e.g., with urethane). The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure. A jugular vein is cannulated for intravenous administration of substances.

  • Procedure:

    • After a stabilization period, a dose-response curve to AVP is established by injecting increasing doses of AVP and recording the corresponding increase in blood pressure.

    • A single dose of the antagonist, this compound, is then administered intravenously.

    • Following administration of the antagonist, the dose-response to AVP is re-determined.

  • Data Analysis: The dose-ratio (the ratio of the AVP dose required to produce a given response in the presence and absence of the antagonist) is calculated. The pA2 value is then determined using a Schild plot, which is a linear regression of the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.

Rat Antidiuretic (V2) Bioassay

This in vivo assay assesses the effect of the compound on urine output in water-loaded rats.

Detailed Methodology:

  • Animal Preparation: Male rats are hydrated by oral administration of a water load (e.g., 2.5% of body weight).

  • Procedure:

    • The rats are placed in individual metabolism cages that allow for the collection of urine.

    • The test substance, this compound, is administered, typically by subcutaneous or intravenous injection.

    • Urine output is measured at regular intervals (e.g., every 30 minutes) for a defined period (e.g., 3-5 hours).

  • Data Analysis: The antidiuretic activity is determined by comparing the urine output of the treated animals to that of control animals that received only the vehicle. The activity is typically expressed in international units per milligram (IU/mg) by comparison to a standard preparation of AVP.

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect as a competitive antagonist at the V1a vasopressin receptor. By binding to the V1a receptor, it prevents the endogenous ligand, AVP, from binding and initiating its signaling cascade.

V1a Receptor Signaling Pathway

G cluster_membrane Cell Membrane AVP AVP V1R V1a Receptor AVP->V1R Binds and Activates dPVDAVP [Deamino-Pen1,Val4,D-Arg8] -vasopressin dPVDAVP->V1R Binds and Blocks Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: The V1a receptor signaling pathway and the antagonistic action of dPVDAVP.

The binding of AVP to the V1a receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the physiological response, which in vascular smooth muscle cells is vasoconstriction. This compound competitively inhibits the initial binding of AVP to the V1a receptor, thereby blocking this entire signaling cascade.

Conclusion

This compound stands as a testament to the power of rational peptide design. Its discovery provided the scientific community with a highly valuable pharmacological tool for dissecting the physiological roles of the V1a vasopressin receptor, particularly in the context of cardiovascular regulation. The detailed understanding of its synthesis and pharmacological profile, as outlined in this guide, continues to be relevant for researchers developing new peptide-based therapeutics and for those investigating the complex signaling pathways governed by vasopressin.

References

In-Depth Technical Guide: [Deamino-Pen1,Val4,D-Arg8]-Vasopressin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is a synthetic analogue of the endogenous neuropeptide hormone arginine vasopressin (AVP). AVP plays a crucial role in regulating a wide array of physiological processes, including water homeostasis, blood pressure, and social behaviors. These actions are mediated through its interaction with at least three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2. The development of synthetic analogues with modified receptor selectivity profiles is a key strategy in designing novel therapeutics for various disorders, including diabetes insipidus, cardiovascular diseases, and neurological conditions. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, alongside detailed experimental protocols for assessing receptor affinity and visualizations of the associated signaling pathways.

Data Presentation: Receptor Binding Affinity

A comprehensive search of the scientific literature was conducted to obtain quantitative binding affinity data (Ki, IC50, or Kd) for this compound at the V1a, V1b, and V2 vasopressin receptors. Despite extensive investigation, a complete dataset from a single source detailing the binding profile of this specific analogue across all three receptor subtypes could not be located in the publicly available literature.

Therefore, the following table is presented as a template for researchers to populate as data becomes available.

CompoundReceptor SubtypeRadioligand UsedTissue/Cell LineKi (nM)IC50 (nM)Kd (nM)Reference
This compoundV1aData Not FoundData Not FoundData Not FoundData Not FoundData Not Found
This compoundV1bData Not FoundData Not FoundData Not FoundData Not FoundData Not Found
This compoundV2Data Not FoundData Not FoundData Not FoundData Not FoundData Not Found

Experimental Protocols

The following sections detail standardized methodologies for determining the receptor binding affinity of a test compound like this compound at vasopressin receptors. These protocols are based on established radioligand binding assay techniques for GPCRs.

Membrane Preparation from Tissues or Cultured Cells

Objective: To prepare a crude membrane fraction enriched with the vasopressin receptor of interest.

Materials:

  • Tissue (e.g., rat liver for V1a, rat pituitary for V1b, rat kidney medulla for V2) or cultured cells overexpressing the receptor subtype of interest.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • High-speed refrigerated centrifuge.

  • Dounce homogenizer or polytron.

  • Bradford assay reagents for protein quantification.

Procedure:

  • Mince the tissue or harvest the cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the tissue or cell pellet in ice-cold homogenization buffer.

  • Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron (3 x 10-second bursts) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot and store the membrane preparations at -80°C until use.

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a high-affinity radioligand for binding to the vasopressin receptor.

Materials:

  • Prepared cell membranes expressing the target vasopressin receptor (V1a, V1b, or V2).

  • Radioligand specific for the receptor subtype:

    • V1a: [3H]-Arginine Vasopressin or a selective V1a radiolabeled antagonist.

    • V1b: [3H]-Arginine Vasopressin.

    • V2: [3H]-Arginine Vasopressin or a selective V2 radiolabeled agonist/antagonist.

  • Test compound: this compound, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

  • Non-specific binding control: A high concentration of unlabeled arginine vasopressin (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled AVP, and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, increasing concentrations of this compound, and membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the competitor (this compound).

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

The three vasopressin receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.

Vasopressin_Signaling_Pathways cluster_V1a_V1b V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 AVP V1_Receptor V1a / V1b Receptor AVP1->V1_Receptor Gq Gq/11 V1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) Ca_Release->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP2 AVP V2_Receptor V2 Receptor AVP2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response_V2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental Workflow

The following diagram illustrates the logical flow of a typical radioligand competition binding assay.

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation_detection Separation and Detection cluster_analysis Data Analysis Membrane_Prep Prepare Receptor-Enriched Membranes Assay_Setup Set up Triplicate Wells: - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand Stock Solution Radioligand_Prep->Assay_Setup Competitor_Prep Prepare Serial Dilutions of This compound Competitor_Prep->Assay_Setup Incubation Incubate at Controlled Temperature to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Add Scintillation Cocktail and Quantify Radioactivity Washing->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Plot Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

An In-depth Technical Guide to [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a potent vasopressin antagonist. It covers its nomenclature, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development in cardiovascular and related fields.

Nomenclature and Synonyms

This compound is a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). Its systematic name is [1-deaminopenicillamine,4-valine,8-D-arginine]-vasopressin. For clarity and convenience in scientific literature, it is often referred to by several synonyms.

Table 1: Synonyms for this compound

SynonymAbbreviation
[1-deaminopenicillamine,4-valine,8-D-arginine]-vasopressindPVDAVP
AVP AntagonistAVP-A[1]

Physicochemical Properties

This compound is a cyclic nonapeptide with specific amino acid substitutions that confer its unique pharmacological profile.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂
Molecular Weight 1069.48 g/mol [2]
CAS Number 64158-84-5[2]
Structure Cyclic peptide with a disulfide bridge between Cys1 and Cys6, deamination at position 1 (Penicillamine), Valine at position 4, and D-Arginine at position 8.
Appearance White to off-white powder
Solubility Soluble in water and acetic acid solutions

Pharmacological Profile and Quantitative Data

This compound is a potent and selective antagonist of the vasopressor (V1a) effects of arginine vasopressin. Its pharmacological activity has been characterized in several in vitro and in vivo studies.

Table 3: Quantitative Pharmacological Data

ParameterValueSpecies/ModelReference
Antivasopressor Activity (pA2) 7.82 ± 0.05Rat[3]
In Vitro Oxytocic Inhibition (pA2) 7.23 ± 0.04Rat uterus[3]
Antidiuretic Potency 123 ± 22 units/mgRat[3]

The high pA2 value for antivasopressor activity indicates a strong antagonistic effect at the V1a vasopressin receptor. The penicillamine substitution at position 1 significantly increases its antivasopressor activity compared to its parent compound, [deamino,4-valine,8-D-arginine]vasopressin (dVDAVP), which has a pA2 of 7.03 ± 0.11.[3]

Mechanism of Action and Signaling Pathway

As a V1a receptor antagonist, this compound competitively inhibits the binding of endogenous arginine vasopressin to its V1a receptors located on vascular smooth muscle cells. This blockade prevents the AVP-induced signaling cascade that leads to vasoconstriction.

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of downstream targets, resulting in smooth muscle contraction and vasoconstriction.

By blocking the initial binding of AVP, this compound prevents the activation of this entire signaling pathway.

V1a_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to AVP Arginine Vasopressin (AVP) AVP->V1aR Binds Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks

Caption: V1a Receptor Antagonist Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis

The synthesis of this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[3] The following is a general workflow based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow start Start with Rink Amide Resin swell Swell resin in DMF start->swell fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->fmoc_deprotection wash1 Wash with DMF fmoc_deprotection->wash1 coupling Couple Fmoc-D-Arg(Pbf)-OH (HBTU/HOBt/DIEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Deprotection, Wash, and Coupling for each amino acid (Pro, Cys(Trt), Asn(Trt), Val, Phe, Tyr(tBu)) wash2->repeat final_coupling Couple Boc-Pen(Trt)-OH repeat->final_coupling cleavage Cleavage from Resin and Side-chain Deprotection (TFA/TIS/H₂O) final_coupling->cleavage precipitation Precipitate with cold diethyl ether cleavage->precipitation cyclization Oxidative Cyclization (e.g., K₃[Fe(CN)₆] in NH₄OAc buffer) precipitation->cyclization purification Purify by RP-HPLC cyclization->purification end Lyophilize to obtain pure peptide purification->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Radioligand Binding Assay for V1a Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the V1a receptor.

Materials:

  • Membrane preparation from cells or tissues expressing V1a receptors (e.g., rat liver)

  • Radiolabeled V1a antagonist (e.g., [³H]-SR49059)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL radioligand, 100 µL membrane preparation.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Assay for Aldosterone Secretion in Rats

This protocol describes a method to assess the effect of this compound on plasma aldosterone levels in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • Aldosterone ELISA kit

Procedure:

  • Animal Acclimatization: Acclimate rats to handling and experimental conditions for at least one week.

  • Drug Administration: Administer this compound or vehicle to the rats via an appropriate route (e.g., intravenous, subcutaneous).

  • Blood Collection: At specified time points after administration, anesthetize the rats and collect blood samples from a suitable site (e.g., tail vein, cardiac puncture) into EDTA-containing tubes.[4][5]

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.[4][5]

  • Plasma Storage: Store the plasma samples at -80°C until analysis.[4][5]

  • Aldosterone Measurement: Measure the plasma aldosterone concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma aldosterone levels between the treated and vehicle control groups at each time point using appropriate statistical methods (e.g., t-test, ANOVA).

This technical guide provides a foundational resource for researchers working with this compound. For further details on specific experimental conditions and data interpretation, it is recommended to consult the primary literature cited.

References

Methodological & Application

Application Notes and Protocols for [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Deamino-Pen1,Val4,D-Arg8]-vasopressin, also known as dPVDAVP, is a potent and selective antagonist of the arginine vasopressin (AVP) V1a receptor.[1] This synthetic peptide analog is a valuable tool for investigating the physiological and pathological roles of vasopressin, particularly in the regulation of blood pressure and adrenal steroidogenesis. Its high affinity and specificity for the V1a receptor make it a crucial pharmacological agent for studies in cardiovascular research and drug development.[1]

These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its synthesis and key experimental applications.

Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound.

ParameterValueSpeciesReference
Antivasopressor pA27.82 ± 0.05Rat[1]
Antidiuretic Potency123 ± 22 units/mgRat[1]
In vitro Oxytocic Inhibition pA27.23 ± 0.04N/A[1]

Signaling Pathway

This compound exerts its antagonist effect by binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, arginine vasopressin, to the V1a receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound competitively inhibits this pathway.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin V1aR V1a Receptor AVP->V1aR Binds to Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

V1a Receptor Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the synthesis of this compound using the solid-phase method.[1][3]

Materials:

  • Starting resin: Boc-Gly-Pam resin

  • Boc-protected amino acids

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Anhydrous hydrofluoric acid (HF)

  • Anisole

  • Potassium ferricyanide

  • Acetic acid

  • Sephadex G-15 column

Procedure:

  • Resin Swelling: Swell the Boc-Gly-Pam resin in DCM.

  • Amino Acid Coupling: Sequentially couple the Boc-protected amino acids in the order of the peptide sequence (Arg(Tos), Pro, Cys(Acm), Asn, Val, Phe, Tyr(Br-Z), Pen(Acm)) using DCC and HOBt in DMF/DCM.

  • Boc Deprotection: After each coupling step, remove the Boc protecting group with 50% TFA in DCM.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous HF with anisole as a scavenger.

  • Cyclization: Dissolve the crude linear peptide in 0.1 M acetic acid and oxidize the thiol groups to form the disulfide bridge using an excess of potassium ferricyanide.

  • Purification: Purify the cyclized peptide by gel filtration on a Sephadex G-15 column equilibrated with 50% acetic acid, followed by high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.

Peptide_Synthesis_Workflow start Start with Boc-Gly-Pam Resin swell Swell Resin in DCM start->swell coupling Sequential Amino Acid Coupling (DCC/HOBt) swell->coupling deprotection Boc Deprotection (TFA in DCM) coupling->deprotection repeat Repeat for each amino acid deprotection->repeat repeat->coupling Next amino acid cleavage Cleavage and Deprotection (Anhydrous HF) repeat->cleavage Final amino acid cyclization Oxidative Cyclization (Potassium Ferricyanide) cleavage->cyclization purification Purification (Gel Filtration & HPLC) cyclization->purification characterization Characterization (MS & Amino Acid Analysis) purification->characterization end Final Product characterization->end

Solid-Phase Peptide Synthesis Workflow
In Vivo Vasopressor Antagonist Assay in Rats

This protocol is for determining the V1a receptor antagonist activity of this compound by measuring its ability to inhibit the pressor response to exogenous arginine vasopressin in rats.[1][4]

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Urethane anesthesia

  • Polyethylene catheters

  • Pressure transducer and polygraph

  • Arginine vasopressin (AVP) solution

  • This compound solution

  • Saline

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane. Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for intravenous injections.

  • Baseline Blood Pressure: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

  • AVP Dose-Response: Administer increasing doses of AVP intravenously and record the pressor responses to establish a control dose-response curve.

  • Antagonist Administration: Administer a single intravenous dose of this compound.

  • Post-Antagonist AVP Challenge: After a suitable equilibration period (e.g., 15 minutes), repeat the AVP dose-response challenge.

  • Data Analysis: Compare the AVP dose-response curves before and after the administration of the antagonist. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist dose-response curve.

Vasopressor_Assay_Workflow start Start prepare Anesthetize Rat and Insert Catheters start->prepare stabilize Stabilize and Record Baseline Blood Pressure prepare->stabilize avp_control Administer AVP Doses (Control Dose-Response) stabilize->avp_control admin_antagonist Administer [Deamino-Pen1,Val4,D-Arg8] -vasopressin avp_control->admin_antagonist equilibrate Equilibration Period admin_antagonist->equilibrate avp_challenge Administer AVP Doses (Post-Antagonist Challenge) equilibrate->avp_challenge analyze Compare Dose-Response Curves and Calculate pA2 avp_challenge->analyze end End analyze->end

In Vivo Vasopressor Antagonist Assay
Measurement of Plasma Aldosterone Concentration in Rats

This protocol describes the measurement of plasma aldosterone levels in rats following the administration of this compound using a competitive ELISA kit.[5][6][7]

Materials:

  • Rat Aldosterone (ALD) ELISA Kit

  • Male Wistar rats

  • This compound solution

  • Vehicle control (e.g., saline)

  • EDTA or heparin-coated tubes for blood collection

  • Centrifuge

  • Microplate reader

Procedure:

  • Animal Treatment: Divide rats into a control group and a treatment group. Administer the vehicle to the control group and this compound to the treatment group via an appropriate route (e.g., intravenous or subcutaneous).

  • Blood Collection: At a predetermined time point after administration, collect blood samples from the rats into EDTA or heparin-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • ELISA Assay:

    • Bring all reagents and samples to room temperature.

    • Add standards and plasma samples to the appropriate wells of the microtiter plate pre-coated with an anti-aldosterone antibody.

    • Add the HRP-conjugated aldosterone to each well to initiate the competitive binding.

    • Incubate the plate according to the kit manufacturer's instructions.

    • Wash the wells to remove unbound components.

    • Add the substrate solution and incubate to allow for color development. The color intensity will be inversely proportional to the amount of aldosterone in the sample.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the aldosterone concentration in the plasma samples by interpolating from the standard curve. Compare the aldosterone levels between the control and treatment groups.

V1a Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor, which can be adapted from protocols for other vasopressin receptors.[8][9]

Materials:

  • Rat liver plasma membrane preparation (a source of V1a receptors)

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand

  • Unlabeled Arginine Vasopressin (for determining non-specific binding)

  • This compound solution at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a series of tubes, add the rat liver plasma membrane preparation, a fixed concentration of [3H]-AVP, and varying concentrations of unlabeled this compound.

  • Total and Non-specific Binding:

    • For total binding, add only the membrane preparation and [3H]-AVP.

    • For non-specific binding, add the membrane preparation, [3H]-AVP, and a high concentration of unlabeled AVP.

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In Vitro Assays with [Deamino-Pen1,Val4,D-Arg8]-vasopressin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Deamino-Pen1,Val4,D-Arg8]-vasopressin, a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP), serves as a valuable tool in the study of vasopressin and oxytocin receptors. This document provides detailed application notes and protocols for in vitro assays involving this compound, focusing on its characterization as a potent antagonist of the vasopressor response mediated by the V1a receptor and its partial agonist activity at the V2 receptor, which is responsible for its antidiuretic effects. Additionally, its antagonist properties at the oxytocin receptor are discussed.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activity of this compound at various receptors.

Table 1: Antagonist Activity of this compound

ReceptorAssay TypeParameterValueSpeciesReference
Vasopressin V1a (Vasopressor)Functional Antagonism (in vitro)pA27.82 ± 0.05Rat[1]
OxytocinFunctional Antagonism (in vitro)pA27.23 ± 0.04Rat[1]

Table 2: Agonist Activity of this compound

ReceptorAssay TypeParameterValueSpeciesReference
Vasopressin V2 (Antidiuretic)Bioassay (in vivo)Antidiuretic Potency123 ± 22 units/mgRat[1]

Signaling Pathways

V1a Receptor Antagonism:

This compound acts as a competitive antagonist at the V1a vasopressin receptor. By binding to the receptor, it prevents the endogenous ligand, arginine vasopressin (AVP), from initiating the canonical Gq/11 signaling cascade. This inhibition blocks the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from the endoplasmic reticulum and DAG-mediated activation of protein kinase C (PKC) are suppressed.

V1a_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor AVP->V1aR Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Activates Cellular_Response Vasoconstriction Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: V1a receptor antagonist signaling pathway.

V2 Receptor Partial Agonism:

This compound exhibits partial agonist activity at the V2 vasopressin receptor. It binds to and activates the receptor, though to a lesser extent than the full agonist AVP. This activation stimulates the Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of renal collecting duct cells and thereby increasing water reabsorption.

V2_Agonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin (Partial Agonist) V2R V2 Receptor Agonist->V2R Activates Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2 AQP2 Vesicle Translocation PKA->AQP2 Phosphorylates Cellular_Response Water Reabsorption AQP2->Cellular_Response

Caption: V2 receptor partial agonist signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for vasopressin receptor subtypes (V1a, V1b, V2) expressed in a suitable cell line (e.g., CHO-K1, HEK293).

Materials:

  • Cell membranes expressing the vasopressin receptor subtype of interest.

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold).

  • Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Binding Buffer (for total binding) or 1 µM unlabeled AVP (for non-specific binding) or the serially diluted this compound.

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (protein concentration to be optimized).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Competitor (Test Compound) - Buffers B Set up 96-well Plate: - Total Binding (Buffer) - Non-specific Binding (Excess Unlabeled Ligand) - Competition (Serial Dilutions of Test Compound) A->B C Add Radioligand and Cell Membranes B->C D Incubate (e.g., 60 min at 30°C) C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters E->F G Dry Filters and Add Scintillation Cocktail F->G H Count Radioactivity G->H I Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki H->I

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay (V2 Receptor)

This assay measures the ability of this compound to stimulate or inhibit cAMP production in cells expressing the V2 receptor.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Assay Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4.

  • This compound.

  • Arginine Vasopressin (AVP) as a reference agonist.

  • A selective V2 receptor antagonist for antagonist mode.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure (Agonist Mode):

  • Seed V2 receptor-expressing cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and AVP in Assay Buffer.

  • Remove the culture medium and add the diluted compounds to the cells.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC50 value.

Procedure (Antagonist Mode):

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Pre-incubate the cells with the diluted antagonist for 15-30 minutes at 37°C.

  • Add AVP at a concentration corresponding to its EC80.

  • Incubate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the percentage of inhibition of the AVP response against the logarithm of the antagonist concentration and determine the IC50 value.

cAMP_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Seed V2R-expressing cells A2 Add serial dilutions of This compound or AVP A1->A2 A3 Incubate (e.g., 30 min at 37°C) A2->A3 A4 Lyse cells and measure cAMP A3->A4 A5 Determine EC50 A4->A5 B1 Seed V2R-expressing cells B2 Pre-incubate with serial dilutions of This compound B1->B2 B3 Add AVP (EC80 concentration) B2->B3 B4 Incubate (e.g., 30 min at 37°C) B3->B4 B5 Lyse cells and measure cAMP B4->B5 B6 Determine IC50 B5->B6

Caption: cAMP Functional Assay Workflow.

Calcium Mobilization Assay (V1a Receptor)

This assay measures the ability of this compound to inhibit AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.

Materials:

  • CHO-K1 cells stably expressing the human V1a receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage).

  • This compound.

  • Arginine Vasopressin (AVP) as a reference agonist.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Seed V1a receptor-expressing cells into a black, clear-bottom microplate and incubate overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with probenecid) in Assay Buffer for 60 minutes at 37°C.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Add the diluted antagonist to the wells and incubate for 15-30 minutes.

  • Inject AVP at a concentration corresponding to its EC80 and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity reflects the intracellular calcium concentration.

  • Plot the percentage of inhibition of the AVP-induced calcium response against the logarithm of the antagonist concentration and determine the IC50 value.

Calcium_Assay_Workflow A Seed V1aR-expressing cells B Load cells with calcium-sensitive dye A->B C Wash cells B->C D Place plate in reader and record baseline C->D E Add serial dilutions of This compound D->E F Incubate E->F G Inject AVP (EC80) and measure fluorescence F->G H Data Analysis: - Determine peak fluorescence - Calculate % inhibition - Determine IC50 G->H

Caption: Calcium Mobilization Assay Workflow.

References

Application Notes and Protocols for [Deamino-Pen1,Val4,D-Arg8]-Vasopressin in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of vasopressin analogs, with a focus on utilizing liquid chromatography. While specific protocols for [Deamino-Pen1,Val4,D-Arg8]-vasopressin are often integrated into methods for its close analog, desmopressin (dDAVP), where it serves as an internal standard, the principles and procedures are directly applicable. This document outlines a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the quantification of this compound in biological matrices.

Introduction

This compound is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP). It acts as an AVP antagonist and is a valuable tool in physiological research, particularly in studies related to the vasopressin receptor system and its role in regulating water balance and blood pressure.[1] Accurate and sensitive quantification of this peptide in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses. The methodologies presented here are based on established protocols for the closely related and widely studied vasopressin analog, desmopressin.[2][3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma, a common matrix in clinical and preclinical studies.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a closely related analog)

  • Oasis WCX µElution plate or cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 25 µL of the internal standard solution. Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • SPE Plate/Cartridge Conditioning: Condition the Oasis WCX µElution plate wells or cartridges with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate/cartridge.

  • Washing: Wash the SPE plate/cartridge with 200 µL of water, followed by 200 µL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 2 x 50 µL of an elution solution (e.g., 5% ammonium hydroxide in 80:20 acetonitrile:water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details the instrumental parameters for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Zorbax 300SB-C18, 1.0 x 50 mm, 3.5 µm, or equivalent reversed-phase column[5]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-60% B over 3 minutes, hold at 60% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV[6]
Source Temperature 350°C[6]
Gas Flow (Sheath/Aux) 30 / 10 psi (arbitrary units, instrument dependent)[6]
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analytical standard. For desmopressin, a common precursor ion is [M+2H]2+ at m/z 535.2, with product ions at m/z 328.2 and 201.1. A similar approach should be used for this compound.

Data Presentation

The following tables summarize typical performance characteristics of LC-MS/MS methods for vasopressin analogs like desmopressin, which are anticipated to be similar for this compound.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (pg/mL)R² Value
Desmopressin20 - 2000≥0.990[2][7]

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
LLOQ20< 15< 1585 - 115
Low40< 15< 1585 - 115
Mid250< 15< 1585 - 115
High1250< 15< 1585 - 115
Data presented are typical acceptance criteria based on FDA guidelines and published literature for similar assays.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add precip Protein Precipitation is_add->precip spe Solid-Phase Extraction (SPE) precip->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data

Caption: Workflow for LC-MS/MS analysis.

Vasopressin Signaling Pathway

This diagram shows a simplified signaling pathway for vasopressin, which is relevant to understanding the biological context of its analogs. This compound acts as an antagonist in this pathway.

vasopressin_signaling cluster_cell Cell Membrane vasopressin Vasopressin (or Agonist) receptor V2 Receptor vasopressin->receptor Binds antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin (Antagonist) antagonist->receptor Blocks g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates aqp2 Aquaporin-2 Vesicles pka->aqp2 Phosphorylates insertion AQP2 Insertion into Membrane aqp2->insertion water Water Reabsorption insertion->water

Caption: Simplified V2 receptor signaling.

References

Application Notes and Protocols: [Deamino-Pen1,Val4,D-Arg8]-vasopressin for Studying Vasopressor Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is a potent and specific synthetic antagonist of the vasopressor actions of arginine vasopressin (AVP). It is a valuable pharmacological tool for investigating the physiological and pathological roles of AVP in cardiovascular regulation. This document provides detailed application notes and protocols for utilizing this compound in the study of vasopressor responses, particularly through its antagonism of the vasopressin V1a receptor.

Mechanism of Action

This compound exerts its effects by selectively blocking the V1a subtype of the vasopressin receptor. V1a receptors are G protein-coupled receptors (GPCRs) predominantly found on vascular smooth muscle cells.[1][2] The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[1][2]

The signaling pathway is initiated by the coupling of the activated V1a receptor to the Gq/11 family of G proteins.[2] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and a vasopressor response.[3]

This compound acts as a competitive antagonist at the V1a receptor, preventing AVP from binding and initiating this signaling cascade. This blockade specifically inhibits AVP-induced vasopressor effects without significantly affecting responses to other vasoconstrictors like norepinephrine or angiotensin II.[4]

V1a Receptor Signaling Pathway

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor AVP->V1aR Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Inhibition Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasopressor Response) PKC->Contraction Ca Ca²⁺ Ca->Contraction SR->Ca Releases

Caption: V1a receptor signaling pathway leading to vasopressor response.

Quantitative Data

The potency of this compound as a vasopressor antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

CompoundAgonistPreparationpA2 Value (Mean ± SEM)Reference
This compoundArginine VasopressinIn vivo (rat)7.82 ± 0.05[4]
[Deamino,4-valine,8-D-arginine]vasopressin (dVDAVP)Arginine VasopressinIn vivo (rat)7.03 ± 0.11[4]

Experimental Protocols

In Vivo Measurement of Vasopressor Response Inhibition in Rats

This protocol describes the procedure for evaluating the antagonist effect of this compound on the vasopressor response induced by arginine vasopressin in anesthetized rats. This is a standard method for characterizing the in vivo activity of vasopressin receptor antagonists.

Materials:

  • This compound

  • Arginine vasopressin (AVP)

  • Anesthetic agent (e.g., urethane or pentobarbital sodium)[5]

  • Saline solution (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Pressure transducer and recording system

  • Catheters (e.g., polyethylene tubing)

  • Surgical instruments

  • Infusion pumps

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane 1.2 g/kg, i.p. or pentobarbital sodium 50 mg/kg, i.p.).[5]

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP).[5]

    • Cannulate the jugular vein for intravenous administration of substances.[5]

    • Allow the animal's physiological parameters to stabilize before starting the experiment.

  • Establishment of a Dose-Response Curve for AVP:

    • Administer increasing doses of AVP (e.g., 1, 3, 10, 30 ng/kg) intravenously at regular intervals (e.g., every 15 minutes) to establish a baseline dose-response curve for the increase in MAP.

    • Allow blood pressure to return to baseline between each AVP injection.

  • Administration of this compound:

    • Administer a single intravenous dose of this compound. The dose will depend on the experimental design and the expected level of antagonism (a starting point could be in the µg/kg range).

    • Allow a sufficient equilibration period (e.g., 15-30 minutes) for the antagonist to exert its effect.

  • Post-Antagonist AVP Dose-Response:

    • Repeat the AVP dose-response curve as described in step 2 in the presence of the antagonist.

    • Record the changes in MAP in response to each AVP dose.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose of AVP before and after the administration of this compound.

    • Compare the dose-response curves to determine the degree of antagonism. The shift in the dose-response curve to the right indicates competitive antagonism.

    • The pA2 value can be calculated using a Schild plot analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Trachea, Carotid Artery, & Jugular Vein Anesthesia->Cannulation Stabilization Stabilize Physiological Parameters Cannulation->Stabilization AVP_Pre Establish Baseline AVP Dose-Response Curve Stabilization->AVP_Pre Antagonist_Admin Administer [Deamino-Pen1,Val4,D-Arg8] -vasopressin (i.v.) AVP_Pre->Antagonist_Admin Equilibration Equilibration Period Antagonist_Admin->Equilibration AVP_Post Repeat AVP Dose-Response Curve Equilibration->AVP_Post MAP_Calc Calculate Change in MAP AVP_Post->MAP_Calc Curve_Comp Compare Dose-Response Curves MAP_Calc->Curve_Comp pA2_Calc Calculate pA2 Value (Schild Plot) Curve_Comp->pA2_Calc

Caption: Workflow for in vivo vasopressor response inhibition assay.

Conclusion

This compound is a highly effective tool for elucidating the role of the V1a receptor in mediating vasopressor responses. Its specificity allows researchers to dissect the contribution of AVP in various physiological and pathophysiological states, such as hypertension, shock, and cardiovascular disease. The protocols and data presented here provide a framework for the successful application of this antagonist in preclinical research.

References

Application Notes and Protocols for Vasopressin Analogs in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the use of two structurally similar but functionally distinct vasopressin analogs in cardiovascular research:

  • [Deamino-Pen1,Val4,D-Arg8]-vasopressin : A potent vasopressin V1 receptor antagonist .

  • [Deamino-Cys1,Val4,D-Arg8]-vasopressin (and its close analog Desmopressin, dDAVP) : A selective vasopressin V2 receptor agonist .

It is critical to distinguish between these two compounds, as their opposing mechanisms of action at different vasopressin receptor subtypes lead to vastly different cardiovascular effects. This compound is primarily a research tool used to block the vasoconstrictor effects of endogenous arginine-vasopressin (AVP). In contrast, Desmopressin (dDAVP) is a therapeutic agent and research tool that primarily mediates vasodilation through V2 receptor activation.

Part 1: this compound (V1 Receptor Antagonist)

Application Note

Mechanism of Action: [1-deaminopenicillamine,4-valine]-8-D-arginine-vasopressin (also referred to as dPVDAVP) is a potent and specific competitive antagonist of the vasopressor (V1) receptor.[1] It effectively blocks the binding of endogenous arginine-vasopressin (AVP) to V1 receptors on vascular smooth muscle cells. This antagonism inhibits the AVP-induced signaling cascade that leads to vasoconstriction. dPVDAVP demonstrates high specificity, as it inhibits the vasopressor responses to AVP without affecting those induced by other pressor agents like norepinephrine or angiotensin II.[1] Its utility lies in its ability to elucidate the physiological and pathological roles of AVP in regulating blood pressure and cardiovascular homeostasis.[1]

Applications in Cardiovascular Research: Due to its potent V1 antagonism, this compound is a valuable pharmacological tool for:

  • Investigating the contribution of endogenous AVP to the maintenance of blood pressure in various physiological and pathophysiological states.[1]

  • Studying the role of AVP-mediated vasoconstriction in models of hypertension and other cardiovascular diseases.

  • Differentiating between V1- and V2-receptor mediated effects of AVP in cardiovascular regulation.

Data Presentation

Table 1: Pharmacological Activity of this compound

ParameterValueSpecies/ModelReference
Antivasopressor Activity (pA2)7.82 ± 0.05Rat[1]
Antidiuretic Potency123 ± 22 units/mgRat[1]
In vitro Oxytocic Inhibition (pA2)7.23 ± 0.04Rat Uterus[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Visualization of Signaling Pathway

V1_Antagonist_Pathway cluster_receptor Vascular Smooth Muscle Cell cluster_key Legend AVP Arginine Vasopressin (AVP) V1R V1 Receptor AVP->V1R Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1R Gq Gq/11 V1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction Blocked Blocked key_agonist Agonist key_antagonist Antagonist key_inhibition Inhibition key_activation Activation agonist_box antagonist_box inhibition_arrow activation_arrow

Caption: V1 receptor antagonism by this compound.

Experimental Protocol

Protocol 1: In Vivo Assessment of Vasopressor Antagonism in Anesthetized Rats

This protocol is designed to measure the ability of this compound to antagonize the pressor effects of AVP in rats.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)[2]

  • Heparinized saline (10 IU/mL)

  • Arginine Vasopressin (AVP)

  • This compound

  • Intra-arterial catheter (e.g., PE-50 tubing)[3]

  • Pressure transducer and data acquisition system[2]

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia.[2] Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[2]

  • Stabilization: Allow the animal to stabilize for 20-30 minutes after surgery until blood pressure and heart rate are consistent.[2]

  • Baseline AVP Response: Administer a bolus dose of AVP (e.g., 10 ng/kg, i.v.) and record the peak increase in mean arterial pressure (MAP). This serves as the control pressor response.

  • Antagonist Administration: Administer a dose of this compound (e.g., 10 µg/kg, i.v.).

  • Post-Antagonist AVP Challenge: After a 15-minute equilibration period, administer the same bolus dose of AVP (10 ng/kg, i.v.) again.

  • Data Analysis: Record the peak increase in MAP in response to the second AVP challenge. Calculate the percentage inhibition of the AVP pressor response caused by the antagonist.

  • Dose-Response (Optional): Repeat steps 3-6 with increasing doses of the antagonist to determine a dose-response relationship and calculate the pA2 value.

Part 2: [Deamino-Cys1,Val4,D-Arg8]-vasopressin / Desmopressin (dDAVP) (V2 Receptor Agonist)

Application Note

Mechanism of Action: Desmopressin (dDAVP), a synthetic analog of vasopressin, is a potent and selective V2 receptor agonist.[4] Its cardiovascular effects are primarily mediated by V2 receptors located on endothelial cells, outside of the kidney.[4] Activation of these extrarenal V2 receptors stimulates the adenylyl cyclase-cAMP signaling pathway.[4] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO).[4] NO then diffuses to adjacent vascular smooth muscle cells, causing vasodilation and a potential decrease in blood pressure.[4] Some studies suggest dDAVP can also act as an agonist at V1b receptors.[5]

Applications in Cardiovascular Research:

  • Vasodilation Studies: Used to investigate the mechanisms of V2 receptor-mediated vasodilation and the role of the endothelium in vascular tone regulation.[4]

  • Hemostasis Research: Its ability to raise plasma levels of von Willebrand factor and factor VIII makes it a subject of study in hemostasis and related cardiovascular conditions.

  • Side Effect Profile Analysis: Clinically, dDAVP can cause transient changes in blood pressure and heart rate.[6] Research into these effects helps to understand its cardiovascular safety profile, especially in patients with pre-existing cardiovascular disease.[7][8]

Data Presentation

Table 2: Pharmacological and Cardiovascular Effects of Desmopressin (dDAVP)

ParameterValue / EffectSpecies/ModelReference
Receptor Binding/Activity
V2 Receptor Agonist (EC50)23.9 nMHuman V2-expressing COS-1 cells[5]
V1b Receptor Agonist (EC50)11.4 nMHuman V1b-expressing COS-1 cells[5]
In Vivo Cardiovascular Effects
Blood PressureTransient fall in blood pressureHumans with essential hypertension[9]
Heart RateCompensatory increaseHumans with essential hypertension[9]
Plasma Renin & NoradrenalineRiseHumans with essential hypertension[9]
Thrombotic EventsRare reports in predisposed patientsPost-marketing surveillance[6][7]

Visualization of Signaling Pathway

V2_Agonist_Pathway cluster_receptor Endothelial Cell cluster_muscle Vascular Smooth Muscle Cell dDAVP Desmopressin (dDAVP) V2R V2 Receptor dDAVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates eNOS_inactive eNOS (inactive) PKA->eNOS_inactive phosphorylates eNOS_active eNOS-P (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces Relaxation Vasodilation NO->Relaxation diffuses

Caption: V2 receptor agonism by Desmopressin (dDAVP) leading to vasodilation.

Experimental Protocol

Protocol 2: Ex Vivo Assessment of Vasodilatory Effects in Rat Aortic Rings

This assay assesses the ability of dDAVP to induce endothelium-dependent vasodilation.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer

  • Phenylephrine (PE)

  • Desmopressin (dDAVP)

  • L-NAME (eNOS inhibitor, for control experiments)

  • Wire myograph system[10]

  • Surgical instruments

Procedure:

  • Aorta Excision: Euthanize the rat and immediately excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.[10]

  • Ring Preparation: Carefully clean the aorta of connective and adipose tissue and cut it into 2-3 mm wide rings.[10]

  • Mounting: Mount the aortic rings in the chambers of a wire myograph system containing oxygenated Krebs-Henseleit buffer at 37°C.[10]

  • Equilibration and Viability Check: Allow the rings to equilibrate under optimal tension for 60 minutes. Test the viability of the smooth muscle by contracting the rings with a high-potassium solution (e.g., 60 mM KCl). Test endothelial integrity by pre-contracting with phenylephrine (PE, e.g., 1 µM) and then assessing relaxation with acetylcholine (ACh, e.g., 10 µM). Rings showing >80% relaxation are considered endothelium-intact.

  • Contraction: Wash the rings and allow them to return to baseline. Pre-contract the rings with a submaximal concentration of PE (e.g., 1 µM) to induce a stable tone.

  • dDAVP Administration: Once a stable contraction plateau is reached, add cumulative concentrations of dDAVP (e.g., 1 nM to 10 µM) to the bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage reversal of the PE-induced contraction. Plot the concentration-response curve to determine the potency (EC50) and efficacy (Emax) of dDAVP-induced vasodilation.

  • Control (Optional): Repeat the experiment in the presence of an eNOS inhibitor like L-NAME (e.g., 100 µM) to confirm that the observed relaxation is NO-dependent.

Experimental Workflow Visualizations

in_vivo_workflow A 1. Anesthetize Rat & Cannulate Carotid Artery and Jugular Vein B 2. Stabilize Animal (20-30 min) A->B C 3. Administer AVP (i.v.) Record Baseline Pressor Response B->C D 4. Administer Antagonist (i.v.) This compound C->D E 5. Equilibrate (15 min) D->E F 6. Re-administer AVP (i.v.) Record Post-Antagonist Response E->F G 7. Analyze Data: Calculate % Inhibition F->G

Caption: Workflow for In Vivo Assessment of Vasopressor Antagonism.

ex_vivo_workflow A 1. Excise Thoracic Aorta and Prepare 2-3 mm Rings B 2. Mount Rings in Wire Myograph A->B C 3. Equilibrate & Check Viability (KCl and ACh tests) B->C D 4. Pre-contract Rings with Phenylephrine (PE) C->D E 5. Add Cumulative Doses of dDAVP D->E F 6. Record Relaxation Response E->F G 7. Analyze Data: Plot Concentration-Response Curve F->G

Caption: Workflow for Ex Vivo Aortic Ring Vasodilation Assay.

References

Application Notes and Protocols for [Deamino-Pen1,Val4,D-Arg8]-vasopressin in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP) is a potent and selective antagonist of the vasopressin V1a receptor. This synthetic analog of arginine vasopressin (AVP) is a valuable tool for investigating the physiological and pathological roles of the V1a receptor in various systems. Its primary action is to block the effects of endogenous AVP at the V1a receptor, thereby inhibiting vasoconstriction, glycogenolysis, and certain social behaviors. These notes provide an overview of its dosage and administration in common laboratory animal models, along with detailed experimental protocols.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound and other V1a Antagonists in Rats
ApplicationCompoundRoute of AdministrationDose RangeKey Findings
Vasopressor Antagonism This compoundIntravenous (IV)Not specified, but shown to inhibit AVP-induced pressor responsesPotent inhibitor of the vasopressor response to AVP.[1]
Cardiovascular Regulation (+)-(CH2)5Tyr(Et)DAVP (a V1-receptor antagonist)Intravenous (IV) InfusionInfusion during AVP administrationReversed the effects of AVP on mean blood pressure and heart rate.[2]
Aldosterone Secretion This compoundNot specifiedNot specifiedSignificantly lowers plasma aldosterone concentration.[3]
Central Effects on Fever d(CH2)5Tyr(Me)arginine vasopressin (V1 antagonist)Intracerebroventricular (ICV)Not specifiedBlocked the antipyretic action of AVP.
Table 2: In Vivo Dosage and Administration of V1a Antagonists in Mice
ApplicationCompoundRoute of AdministrationDose RangeKey Findings
Social Behavior V1a receptor antagonists (e.g., Balovaptan, JNJ-17308616)Oral (p.o.)Balovaptan: 100 or 300 mg/kg; JNJ-17308616: 30 or 100 mg/kgSystemic administration can modulate AVP-induced scratching behaviors, a surrogate for central V1a receptor engagement.[4]
Anxiety-like Behavior V1a receptor antagonistsNot specifiedNot specifiedV1a antagonists have been shown to decrease anxiety-like behavior in various rodent models.

Note: Specific dosage for this compound in mice and for various routes of administration requires further investigation and optimization based on the experimental model.

Signaling Pathway

The primary mechanism of action for this compound is the competitive antagonism of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of AVP to the V1a receptor typically activates the Gq/11 signaling cascade. dPVDAVP blocks this activation.

V1a_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates dPVDAVP [Deamino-Pen1,Val4,D-Arg8] -vasopressin (dPVDAVP) dPVDAVP->V1aR Binds & Blocks Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: V1a Receptor Signaling Pathway and Antagonism by dPVDAVP.

Experimental Protocols

Protocol 1: Assessment of V1a Receptor Antagonism on Blood Pressure in Anesthetized Rats

Objective: To determine the efficacy of this compound in antagonizing the pressor effects of arginine vasopressin (AVP).

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • This compound (dPVDAVP)

  • Arginine vasopressin (AVP)

  • Anesthetic (e.g., isoflurane or urethane)

  • Saline (0.9% NaCl)

  • Pressure transducer and data acquisition system

  • Catheters for femoral artery and vein

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia. Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, ensuring a steady baseline blood pressure.

  • AVP Dose-Response: Administer increasing bolus doses of AVP (e.g., 1, 3, 10 ng/kg, IV) and record the corresponding changes in mean arterial pressure (MAP) to establish a baseline dose-response curve. Allow blood pressure to return to baseline between doses.

  • dPVDAVP Administration: Administer a bolus IV injection of dPVDAVP. A starting dose can be extrapolated from literature on other V1a antagonists, but a dose-finding study is recommended.

  • Post-Antagonist AVP Challenge: After a suitable pre-treatment time with dPVDAVP (e.g., 15-30 minutes), repeat the AVP dose-response challenge as in step 3.

  • Data Analysis: Compare the AVP dose-response curves before and after dPVDAVP administration. A rightward shift in the dose-response curve indicates competitive antagonism. Calculate the dose ratio to quantify the antagonist potency.

Protocol 2: Investigation of Central V1a Receptor Antagonism on Social Behavior in Mice (Adaptation from AVP-induced Scratching Model)

Objective: To assess the ability of centrally administered this compound to block AVP-induced social grooming/scratching behavior.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dPVDAVP)

  • Arginine vasopressin (AVP)

  • Stereotaxic apparatus for intracerebroventricular (ICV) injections

  • Hamilton syringe

  • Observation chamber

Procedure:

  • Stereotaxic Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Perform a craniotomy over the target lateral ventricle.

  • ICV Cannulation (Optional for chronic studies): Implant a guide cannula for repeated injections. For acute studies, proceed with direct injection.

  • Drug Preparation: Dissolve AVP and dPVDAVP in sterile artificial cerebrospinal fluid (aCSF).

  • dPVDAVP Administration: Inject a specific dose of dPVDAVP (a dose-finding study is necessary) into the lateral ventricle. A control group should receive an equivalent volume of aCSF.

  • Pre-treatment Period: Allow for a pre-treatment period (e.g., 15-30 minutes).

  • AVP Challenge: Administer an ICV injection of AVP (e.g., 10 ng) to induce scratching and grooming behavior.[4]

  • Behavioral Observation: Immediately after the AVP injection, place the mouse in the observation chamber and record the cumulative time spent scratching and grooming over a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the duration of AVP-induced scratching/grooming behavior in mice pre-treated with aCSF versus those pre-treated with dPVDAVP. A significant reduction in this behavior in the dPVDAVP group indicates central V1a receptor antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Baseline Baseline Measurement (e.g., Blood Pressure, Behavior) Animal_Prep->Baseline Drug_Prep Drug Preparation (dPVDAVP, AVP in Vehicle) Antagonist_Admin Administer dPVDAVP (IV, SC, or ICV) Drug_Prep->Antagonist_Admin Baseline->Antagonist_Admin Pretreatment Pre-treatment Period Antagonist_Admin->Pretreatment Agonist_Challenge Administer AVP (Agonist Challenge) Pretreatment->Agonist_Challenge Measurement Measure Outcome (e.g., Change in BP, Behavioral Score) Agonist_Challenge->Measurement Data_Analysis Compare Pre- and Post- Antagonist Responses Measurement->Data_Analysis Conclusion Determine Antagonist Efficacy Data_Analysis->Conclusion

Caption: General Experimental Workflow for In Vivo V1a Antagonism Studies.

Solution Preparation and Storage

  • Solubility: this compound is typically soluble in water or aqueous buffers. For in vivo experiments, sterile, pyrogen-free saline or artificial cerebrospinal fluid (for ICV administration) are recommended as solvents.

  • Preparation: To prepare a stock solution, dissolve the lyophilized powder in the appropriate solvent to a known concentration (e.g., 1 mg/mL). Further dilutions to the desired working concentration should be made on the day of the experiment.

  • Storage: Store the lyophilized peptide at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), the solution can be kept at 4°C. Always refer to the manufacturer's instructions for specific storage recommendations.

References

Troubleshooting & Optimization

[Deamino-Pen1,Val4,D-Arg8]-vasopressin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of [Deamino-Pen1,Val4,D-Arg8]-vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the hormone vasopressin. It functions as an antagonist of the arginine-vasopressin (AVP) receptor, specifically the V1a receptor.[1][2] By blocking this receptor, it inhibits the physiological effects mediated by vasopressin through this pathway.

Q2: What are the reported solubility characteristics of this peptide?

Based on available data, [deamino-Cys1, Val4, D-Arg8]-Vasopressin, a very closely related analog, is soluble in water at a concentration of 1 mg/mL and in 50% acetic acid at 1 mg/mL. Another similar vasopressin analog, [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate, has been reported to be soluble in water at up to 20 mg/mL.[3]

Q3: What should I do if I'm having trouble dissolving the peptide?

If you encounter solubility issues, we recommend following the troubleshooting guide below. The general approach involves attempting to dissolve the peptide in water first, followed by the use of acidic solutions or organic solvents if necessary. Sonication and gentle warming can also aid in dissolution.

Q4: How should I store the lyophilized peptide and its solutions?

Lyophilized this compound should be stored at -20°C. For peptide solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of peptides in solution is limited, and they should ideally be used shortly after preparation.

Solubility Data

The following table summarizes the known solubility of this compound and a closely related analog.

Compound NameSolventConcentrationObservation
[deamino-Cys1, Val4, D-Arg8]-VasopressinWater1 mg/mLClear, colorless solution
[deamino-Cys1, Val4, D-Arg8]-Vasopressin50% Acetic Acid1 mg/mLClear, colorless solution
[deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrateWater20 mg/mLClear, colorless solution[3]

Troubleshooting Guide for Solubility Issues

Encountering solubility problems with peptides is a common issue in experimental settings. This guide provides a step-by-step approach to address these challenges.

dot

Caption: A workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test in Water:

    • Weigh a small, accurately known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a calculated volume of sterile, distilled water to achieve the desired concentration (e.g., 1 mg/mL).

    • Vortex the tube for 30 seconds.

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

    • If not fully dissolved, sonicate the tube in a water bath for 10-15 minutes, checking periodically.

  • Test in Acidic Solution (if insoluble in water):

    • If the peptide did not dissolve in water, use a fresh aliquot.

    • Add a calculated volume of 0.1 M acetic acid to achieve the desired concentration.

    • Vortex and sonicate as described above.

  • Test in Organic Solvent (as a last resort):

    • If the peptide remains insoluble, use a fresh aliquot.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it dissolves.

    • Slowly add your aqueous buffer of choice to the DMSO-peptide mixture, vortexing between additions, until the desired final concentration is reached. Be cautious as the peptide may precipitate out of solution if the percentage of organic solvent becomes too low.

Protocol for Preparing a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Procedure:

  • Based on the results from the solubility test, select the most appropriate solvent.

  • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).

  • Add the solvent to the vial containing the lyophilized peptide.

  • Vortex thoroughly until the peptide is completely dissolved. If necessary, brief sonication can be used.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Signaling Pathway

This compound acts as an antagonist at the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[4][5] The diagram below illustrates the canonical signaling pathway that is inhibited by this antagonist.

dot

V1_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1R Vasopressin V1a Receptor Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_increase Increased Intracellular [Ca²⁺] Ca_ER->Ca_increase Cellular_Response Downstream Cellular Responses (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to Ca_increase->PKC Co-activates Ca_increase->Cellular_Response Leads to Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1R Blocks Vasopressin Vasopressin (Agonist) Vasopressin->V1R Activates

References

Improving the stability of [Deamino-Pen1,Val4,D-Arg8]-vasopressin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of [Deamino-Pen1,Val4,D-Arg8]-vasopressin in solution. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a cyclic peptide, is primarily influenced by several factors:

  • pH of the solution: Peptide stability is often optimal within a specific pH range. For arginine-vasopressin, a related peptide, maximum stability has been observed at a pH of 3.35.

  • Temperature: Higher temperatures generally accelerate degradation reactions. For long-term storage, frozen conditions (-20°C or below) are recommended.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of sensitive amino acid residues.

  • Enzymatic degradation: If the solution is not sterile or comes into contact with biological samples, proteases can degrade the peptide.

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of biological activity.

Q2: What is the recommended pH for storing this compound solutions?

Q3: How should I store stock and working solutions of this compound?

A3: For long-term storage, it is best to store the peptide in lyophilized form at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[1] The shelf-life of peptide solutions is limited.[1][2] For working solutions that will be used within a short period, refrigeration at 2-8°C is acceptable, but stability should be verified for the intended duration of use.

Q4: My peptide solution has become cloudy. What could be the cause?

A4: Cloudiness or precipitation in a peptide solution is often an indication of aggregation or insolubility.[3] This can be triggered by several factors, including:

  • The pH of the solution shifting to the isoelectric point of the peptide.

  • High peptide concentration.

  • Repeated freeze-thaw cycles.

  • Interaction with the storage container surface.

  • Contamination.

Refer to the Troubleshooting Guide for steps to address this issue.

Troubleshooting Guides

Issue 1: Loss of Peptide Potency or Activity Over Time

Symptoms:

  • Reduced biological activity in assays compared to freshly prepared solutions.

  • Appearance of new peaks in HPLC analysis.

Possible Causes and Solutions:

CauseRecommended Action
Chemical Degradation (Hydrolysis, Oxidation) Optimize solution pH; studies on related vasopressin analogs suggest an acidic pH (e.g., 3.35) may be optimal. Prepare solutions in degassed buffers to minimize oxidation. Consider adding antioxidants like methionine or EDTA if compatible with your experiment. Store solutions at low temperatures (-20°C or -80°C) and protect from light.
Enzymatic Degradation Work in a sterile environment and use sterile, protease-free water and buffers. If working with biological samples, consider adding protease inhibitors.
Aggregation See "Issue 2: Peptide Aggregation" for detailed solutions.
Adsorption to Surfaces Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (if compatible with your assay) to the solution to reduce non-specific binding.
Issue 2: Peptide Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the solution.

  • Loss of peptide concentration as determined by UV-Vis or HPLC.

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH Determine the isoelectric point (pI) of the peptide and adjust the buffer pH to be at least 1-2 units away from the pI.
High Concentration Work with the lowest feasible concentration of the peptide. If a high concentration is necessary, screen for solubility-enhancing excipients.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]
Buffer Composition Certain salts can either promote or inhibit aggregation. Screen different buffer systems (e.g., acetate, phosphate, citrate) and ionic strengths to find the optimal conditions.
Temperature Stress Avoid exposing the peptide solution to high temperatures.

Data Presentation

While specific stability data for this compound is limited in publicly available literature, the following tables summarize stability data for vasopressin, a closely related peptide, which can serve as a starting point for experimental design.

Table 1: Stability of Vasopressin (0.4 units/mL) in 0.9% Sodium Chloride [4][5]

Storage ConditionTimepointRemaining Concentration (%)
Refrigerated (3-5°C)90 days>90%
Room Temperature (23-25°C)90 days>90%

Table 2: Stability of Vasopressin (1.0 unit/mL) in 0.9% Sodium Chloride [4][5]

Storage ConditionTimepointRemaining Concentration (%)
Refrigerated (3-5°C)90 days>90%
Room Temperature (23-25°C)30 days<90%

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol provides a general framework for developing an RP-HPLC method to assess the stability of this compound. Method optimization will be required.

Objective: To separate the intact peptide from its potential degradation products and quantify its concentration over time.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 280 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acetic acid for solubility) at a known concentration (e.g., 1 mg/mL).

    • For the stability study, dilute the stock solution to the desired concentration in the buffer systems and conditions to be tested.

  • Forced Degradation Study (for method validation):

    • To ensure the method is stability-indicating, expose the peptide to stress conditions to generate degradation products:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solution at 60°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light for 24 hours.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the main peptide peak.

  • Stability Study Analysis:

    • At each time point of the stability study, withdraw an aliquot of the sample, dilute if necessary, and inject it into the HPLC system.

    • Calculate the percentage of the initial peptide concentration remaining at each time point.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

Objective: To detect the formation of amyloid-like fibrillar aggregates.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • Peptide samples from the stability study

  • Black 96-well microplate with a clear bottom

  • Fluorescence plate reader

Methodology:

  • Preparation of ThT Working Solution:

    • Dilute the ThT stock solution in the glycine-NaOH buffer to a final concentration of 10 µM.

  • Assay Procedure:

    • Add 10 µL of the peptide sample (or control) to a well of the 96-well plate.

    • Add 190 µL of the 10 µM ThT working solution to each well.

    • Incubate the plate in the dark for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis:

    • An increase in fluorescence intensity compared to the control (buffer alone and a non-aggregated peptide solution at time zero) indicates the formation of fibrillar aggregates.

Visualizations

cluster_degradation Chemical Degradation Pathways Peptide This compound (Intact) Hydrolysis Hydrolysis (Peptide bond cleavage) Peptide->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., of Tyr residue) Peptide->Oxidation O₂, light Deamidation Deamidation (at Asn residue) Peptide->Deamidation pH, temp

Caption: Potential chemical degradation pathways for vasopressin analogues.

cluster_workflow Stability Study Experimental Workflow start Prepare Peptide Solution in Test Buffers storage Store Aliquots at Different Conditions (Temp, Light) start->storage sampling Withdraw Samples at Time Points (t=0, 1, 2, ...) storage->sampling hplc RP-HPLC Analysis (Purity & Concentration) sampling->hplc aggregation Aggregation Assay (e.g., ThT, DLS) sampling->aggregation analysis Data Analysis (Degradation Rate, Shelf-life) hplc->analysis aggregation->analysis

Caption: General workflow for a peptide stability study.

cluster_troubleshooting Troubleshooting Peptide Instability start Instability Observed? is_cloudy Is solution cloudy? start->is_cloudy Yes check_aggregation Investigate Aggregation: - Check pH vs. pI - Lower concentration - Change buffer is_cloudy->check_aggregation Yes check_degradation Investigate Degradation: - Optimize pH - Lower temperature - Protect from light/oxygen is_cloudy->check_degradation No

References

[Deamino-Pen1,Val4,D-Arg8]-vasopressin protocol optimization for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with [Deamino-Pen1,Val4,D-Arg8]-vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of arginine-vasopressin (AVP). It functions as a competitive antagonist of the vasopressin V1a receptor. By binding to the V1a receptor without activating it, it blocks the physiological effects of AVP, such as vasoconstriction. It is recognized as a potent vasopressor antagonist.[1][2]

Q2: What is the difference between this compound and other vasopressin analogs like Desmopressin (dDAVP)?

A2: The key difference lies in their receptor selectivity and resulting biological activity. This compound is a V1a receptor antagonist, primarily inhibiting vasoconstriction. In contrast, Desmopressin ([deamino-Cys1, D-Arg8]-vasopressin) is a selective V2 receptor agonist, which primarily mediates the antidiuretic response in the kidneys.[3]

Q3: How should I dissolve and store this compound?

A3: this compound is a powder that can be dissolved in water or 50% acetic acid to create a stock solution.[4] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a pA2 value and why is it important for this compound?

A4: The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist. For this compound, a reported antivasopressor pA2 value is 7.82, indicating high potency.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no antagonist activity observed Peptide Degradation: Improper storage or handling of the peptide leading to degradation.- Ensure the lyophilized peptide is stored at -20°C. - Reconstitute the peptide in the recommended solvent and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a frozen stock.
Incorrect Concentration: Errors in calculating the concentration of the stock solution or dilutions.- Double-check all calculations for molarity and dilutions. - Consider having the concentration of the stock solution verified by a core facility if problems persist.
Cell Line Issues: Low or absent expression of the V1a receptor in the cell line being used.- Confirm V1a receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known V1a receptor ligand. - Use a positive control agonist (e.g., Arginine Vasopressin) to ensure the cells are responsive.
High background signal in cell-based assays Non-specific Binding: The antagonist may be binding to other receptors or components of the assay medium.- Include appropriate controls, such as cells lacking the V1a receptor, to determine the level of non-specific binding. - Optimize the assay buffer with blocking agents like bovine serum albumin (BSA).
Cell Viability Issues: High concentrations of the antagonist or other assay components may be causing cytotoxicity.- Perform a cell viability assay (e.g., MTT or resazurin-based assay) with the concentrations of the antagonist being used. - Ensure the final concentration of the solvent (e.g., DMSO if used) is not toxic to the cells.
Variability between experimental repeats Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses.- Ensure a homogenous cell suspension before seeding. - Use a consistent and validated cell counting method. - Allow cells to adhere and stabilize for a consistent period before starting the experiment.
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.- Use calibrated pipettes and appropriate tip sizes. - For very small volumes, consider preparing an intermediate dilution.
Assay Timing: Inconsistent incubation times can affect the results of kinetic assays.- Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. - Carefully time all incubation steps.

Experimental Protocols

Protocol 1: In Vitro Characterization of V1a Receptor Antagonism using a Calcium Mobilization Assay

This protocol outlines a method to determine the potency of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization in a V1a receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells stably expressing the human V1a receptor).

Materials:

  • V1a receptor-expressing cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Arginine Vasopressin (AVP)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic read capabilities

Methodology:

  • Cell Culture and Seeding:

    • Culture V1a receptor-expressing cells in appropriate medium.

    • Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for the time and temperature recommended by the manufacturer (e.g., 60 minutes at 37°C).

  • Preparation of Compounds:

    • Prepare a stock solution of AVP and this compound in the appropriate solvent (e.g., water).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of AVP at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation:

    • Remove the dye loading solution and wash the cells gently with assay buffer.

    • Add the different concentrations of this compound to the wells. Include wells with assay buffer only as a control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye, with kinetic reads every 1-2 seconds.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the AVP solution to all wells simultaneously using a multichannel pipette or the instrument's injection system.

    • Continue to measure the fluorescence for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the AVP dose-response curve in the absence and presence of different concentrations of this compound.

    • Determine the EC50 of AVP in the absence and presence of the antagonist.

    • Calculate the dose ratio (EC50 of AVP with antagonist / EC50 of AVP without antagonist).

    • Construct a Schild plot by plotting log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression will give the pA2 value.

Quantitative Data Summary
Parameter Value Reference
Antivasopressor pA2 7.82 ± 0.05[2]
Antioxytocic pA2 7.23 ± 0.04[2]
Antidiuretic Potency 123 ± 22 units/mg[2]

Visualizations

Signaling Pathway of V1a Receptor Antagonism

V1a_Antagonism AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Binds & Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: V1a receptor antagonism by this compound.

Experimental Workflow for pA2 Determination

pA2_Workflow start Start seed_cells Seed V1a-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading add_antagonist Add serial dilutions of This compound dye_loading->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add AVP (EC80) and measure fluorescence incubate_antagonist->add_agonist analyze_data Analyze Ca2+ response data add_agonist->analyze_data dose_response Generate AVP dose-response curves (with and without antagonist) analyze_data->dose_response calc_dr Calculate Dose Ratios dose_response->calc_dr schild_plot Construct Schild Plot calc_dr->schild_plot determine_pa2 Determine pA2 value schild_plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for determining the pA2 value of a V1a receptor antagonist.

References

Technical Support Center: [Deamino-Pen1,Val4,D-Arg8]-vasopressin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Deamino-Pen1,Val4,D-Arg8]-vasopressin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this potent vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as dPVDAVP, is a synthetic peptide analogue of the hormone arginine-vasopressin (AVP). It functions as a potent and selective antagonist of the vasopressin V1a receptor.[1] By binding to V1a receptors, it blocks the physiological effects of endogenous AVP, such as vasoconstriction.[2] This antagonism leads to effects like the lowering of plasma aldosterone concentration in rats.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of the peptide, it is crucial to adhere to proper storage and handling guidelines.

ConditionRecommendationRationale
Storage (Lyophilized) Store at -20°C or -80°C for long-term storage, protected from light.[2][4]Minimizes degradation and preserves peptide integrity over time.
Storage (In Solution) Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C for no more than a week. Avoid repeated freeze-thaw cycles.[2][4]Peptides are less stable in solution and susceptible to degradation.
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly and reseal tightly.[2][5]Peptides can be hygroscopic, and moisture absorption can reduce stability.
Reconstitution Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, 0.1 M acetic acid can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before adding an aqueous buffer.Ensures complete dissolution without compromising the peptide's structure.

Q3: What are the key differences between this compound and endogenous Arginine-Vasopressin (AVP)?

The primary difference lies in their function. While AVP is an agonist that activates vasopressin receptors to elicit physiological responses, this compound is an antagonist that blocks these receptors, thereby inhibiting the effects of AVP.[1] Structurally, modifications at position 1 (Deamino-Penicillamine), position 4 (Valine), and position 8 (D-Arginine) confer its antagonistic properties and selectivity for the V1a receptor.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving this compound.

Problem 1: Poor Solubility of the Peptide

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve the peptide.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes:

  • The peptide has a high proportion of hydrophobic amino acids.[6]

  • The pH of the solvent is close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.[6]

  • The peptide has formed aggregates.

Solutions:

  • Initial Solubilization: Attempt to dissolve the peptide in a small amount of 0.1 M acetic acid before diluting with your experimental buffer.

  • Organic Solvents: For very hydrophobic peptides, dissolve first in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer while vortexing.[7] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: Use a brief sonication in a water bath to help break up aggregates and facilitate dissolution. Avoid excessive heating.[5]

  • pH Adjustment: If the pI of the peptide is known, adjust the pH of the buffer to be at least one unit away from the pI to increase the net charge and improve solubility.

Problem 2: Inconsistent or No Antagonistic Effect Observed

Symptoms:

  • Failure to block the agonistic effects of AVP in your assay (e.g., no reduction in vasopressor response).

  • High variability between experimental replicates.

Possible Causes:

  • Peptide Degradation: The peptide may have degraded due to improper storage or handling. Peptides containing certain amino acids like Cys, Met, or Trp are prone to oxidation.[4]

  • Incorrect Concentration: Errors in weighing the lyophilized powder or in serial dilutions can lead to a final concentration that is too low to exert an antagonistic effect.

  • Agonistic Properties: Some vasopressin analogues, under specific experimental conditions, can exhibit partial agonistic properties.[8]

  • Experimental System Issues: The agonist (AVP) concentration may be too high, or the receptors in the cell line or tissue preparation may be desensitized.

Solutions:

  • Verify Peptide Integrity: Use a fresh vial of the peptide or confirm the integrity of your current stock using an appropriate analytical method if possible. Always follow recommended storage and handling procedures.[2][4]

  • Accurate Dosing: Ensure accurate weighing of the lyophilized peptide and careful preparation of stock and working solutions.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for antagonism in your specific assay.

  • Control Experiments: Include appropriate positive and negative controls in your experimental design. This includes testing the effect of the vehicle alone and the effect of a known agonist and antagonist.

  • Optimize Assay Conditions: Re-evaluate the concentration of the agonist used and the health and responsiveness of your cells or tissue preparations.

Problem 3: Non-Specific Binding or Off-Target Effects

Symptoms:

  • The observed biological effects are not consistent with V1a receptor antagonism.

  • High background signal in binding assays.

Possible Causes:

  • Peptide Aggregation: Aggregated peptides can lead to non-specific interactions with surfaces and other proteins.

  • High Concentration: Using excessively high concentrations of the antagonist can lead to binding to lower-affinity sites, including other receptor subtypes.

  • Contaminants: The peptide preparation may contain impurities.

Solutions:

  • Ensure Solubility: Follow the steps outlined in "Poor Solubility of the Peptide" to minimize aggregation.

  • Optimize Concentration: Use the lowest effective concentration of the antagonist determined from a dose-response curve.

  • Use High-Purity Peptide: Ensure the peptide used is of high purity (≥95%).

  • Blocking Agents: In binding assays, use appropriate blocking agents (e.g., bovine serum albumin) to reduce non-specific binding.

Experimental Protocols

Protocol 1: In Vitro V1a Receptor Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the V1a receptor.

Materials:

  • HEK-293 cells expressing recombinant human V1a receptors.[9]

  • Radioligand: [³H]-Arginine Vasopressin or a suitable iodinated V1a-selective radioligand.

  • Binding Buffer: Tris-HCl buffer (pH 7.4) containing appropriate salts and protease inhibitors.[9]

  • Wash Buffer: Cold binding buffer.

  • This compound stock solution.

  • Non-specific binding control: A high concentration of unlabeled Arginine-Vasopressin (e.g., 1 µM).[9]

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the V1a receptor.

  • In a microtiter plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled AVP.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubate the plate at 25°C for 120 minutes to reach equilibrium.[9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the competitive binding data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ value for this compound.

Protocol 2: Rat Vasopressor Assay

This in vivo protocol is designed to assess the antagonistic effect of this compound on the pressor response induced by Arginine-Vasopressin in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Arginine-Vasopressin (AVP) solution.

  • This compound solution.

  • Saline (vehicle).

Procedure:

  • Anesthetize the rat and cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of compounds.

  • Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

  • Administer a bolus injection of AVP at a dose known to produce a submaximal pressor response. Record the change in mean arterial pressure.

  • After the blood pressure returns to baseline, administer a dose of this compound intravenously.

  • After a suitable equilibration period (e.g., 15-30 minutes), re-administer the same dose of AVP and record the pressor response.

  • The antagonistic effect is quantified by the reduction in the pressor response to AVP in the presence of the antagonist.

  • A full dose-response curve can be generated by testing different doses of the antagonist. The pA₂ value, a measure of antagonist potency, can be calculated from these data.[2]

Protocol 3: Measurement of Plasma Aldosterone Concentration in Rats by ELISA

This protocol outlines the steps for measuring plasma aldosterone levels in rats treated with this compound.

Materials:

  • Rat Aldosterone ELISA kit.

  • Blood collection tubes with EDTA or heparin as an anticoagulant.

  • Centrifuge.

  • Microplate reader.

Procedure:

  • Administer this compound or vehicle to the rats according to the experimental design.

  • At the designated time point, collect blood samples via cardiac puncture or from a cannulated vessel into tubes containing an anticoagulant.

  • Centrifuge the blood at 1000 x g for 15 minutes at 2-8°C to separate the plasma.[10]

  • Collect the plasma supernatant and store it at -20°C or -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.[10]

  • Perform the aldosterone ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards, controls, and plasma samples to the antibody-coated microplate.

    • Incubating with an enzyme-labeled aldosterone conjugate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the aldosterone concentration in the plasma samples by comparing their absorbance to the standard curve.

Quantitative Data

The following table summarizes the antagonist potency of this compound (dVDAVP) and a related compound. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve, providing a measure of the antagonist's potency.

CompoundAssaypA₂ ValueReference
This compound (dVDAVP)Antivasopressor (in vivo, rat)7.03 ± 0.11[2]
[1-deaminopenicillamine,4-valine,8-D-arginine]vasopressin (dPVDAVP)Antivasopressor (in vivo, rat)7.82 ± 0.05[2]

Signaling Pathways and Experimental Workflows

V1a Receptor Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a V1a receptor antagonist.

V1a_Antagonism cluster_membrane Cell Membrane V1aR V1a Receptor Gq11 Gq/11 Protein V1aR->Gq11 Activates No_Response Blocked Physiological Response V1aR->No_Response AVP Arginine-Vasopressin (Agonist) AVP->V1aR Binds & Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ Concentration IP3->Ca_release Stimulates Release from ER Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response Leads to

Caption: V1a receptor antagonism by this compound.

Experimental Workflow: In Vivo Vasopressor Assay

This diagram outlines the key steps in performing a vasopressor assay in rats to evaluate the efficacy of a V1a antagonist.

Vasopressor_Workflow A Anesthetize Rat & Surgical Preparation (Cannulation) B Stabilize Animal & Record Baseline Blood Pressure A->B C Administer AVP (Agonist Challenge) B->C D Record Pressor Response to AVP C->D E Administer Antagonist ([Deamino-Pen1,Val4,D-Arg8] -vasopressin) D->E F Equilibration Period E->F G Administer AVP (Second Challenge) F->G H Record Pressor Response to AVP G->H I Data Analysis: Compare Responses & Calculate pA2 H->I

Caption: Workflow for assessing V1a antagonist activity in a rat vasopressor assay.

Logical Relationship: Troubleshooting Peptide Solubility

This diagram presents a logical approach to troubleshooting common peptide solubility issues.

Solubility_Troubleshooting Start Start: Peptide Fails to Dissolve Check_Solvent Is the solvent appropriate? Start->Check_Solvent Try_Acidic Try 0.1 M Acetic Acid Check_Solvent->Try_Acidic No Check_Aggregation Is aggregation suspected? Check_Solvent->Check_Aggregation Yes Try_Acidic->Check_Aggregation Try_Organic Try Minimal DMSO, then Buffer Success Peptide Dissolved Try_Organic->Success Soluble Failure Consult Peptide Supplier Try_Organic->Failure Insoluble Sonication Apply Brief Sonication Sonication->Try_Organic Check_Aggregation->Try_Organic No Check_Aggregation->Sonication Yes

Caption: A decision-making workflow for troubleshooting peptide solubility.

References

Avoiding degradation of [Deamino-Pen1,Val4,D-Arg8]-vasopressin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on avoiding the degradation of [Deamino-Pen1,Val4,D-Arg8]-vasopressin during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, providing potential causes and solutions.

Issue 1: Loss of Peptide Activity or Concentration in Solution

  • Potential Cause 1: Improper Storage Temperature. Storing the peptide solution at room temperature or 4°C for extended periods can lead to degradation.

    • Solution: For long-term storage, peptide solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Incorrect pH of the Solution. The stability of vasopressin analogs is pH-dependent. Extreme pH values can accelerate degradation.

    • Solution: Maintain the pH of the peptide solution between 4 and 5 for optimal stability[1]. Use sterile, acidic buffers for reconstitution and dilution.

  • Potential Cause 3: Microbial Contamination. Bacterial growth in non-sterile solutions can lead to enzymatic degradation of the peptide.

    • Solution: Use sterile water, buffers, and vials for preparing peptide solutions. Filter-sterilize the solution if necessary.

  • Potential Cause 4: Oxidation. The disulfide bridge in the peptide is susceptible to oxidation, which can lead to loss of activity.

    • Solution: Use degassed buffers and store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing air into the storage vial.

Issue 2: Clogging of HPLC Column During Analysis

  • Potential Cause 1: Peptide Aggregation. High concentrations of the peptide in aqueous solutions can sometimes lead to aggregation.

    • Solution: Prepare fresh dilutions of the peptide for analysis. If solubility is an issue, consider using a small amount of an organic solvent like acetonitrile or DMSO, if compatible with your assay.

  • Potential Cause 2: Precipitation with Buffer Components. Incompatible buffer salts can cause the peptide to precipitate.

    • Solution: Ensure the peptide is soluble in the chosen HPLC mobile phase. A pre-analysis solubility test is recommended.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the lyophilized this compound powder?

    • A1: For long-term storage, the lyophilized powder should be stored at -20°C or below in a desiccator to protect it from moisture[2]. For short-term storage, 4°C is acceptable.

  • Q2: What is the best way to reconstitute the lyophilized peptide?

    • A2: It is recommended to reconstitute the peptide in sterile, distilled water or a dilute acidic buffer (e.g., 0.1% acetic acid) to a concentration of at least 100 µg/mL[2].

  • Q3: How long is the reconstituted peptide solution stable?

    • A3: The stability of the solution depends on the storage conditions. At 4°C, the solution should be used within 2-7 days[2]. For longer storage, it is essential to aliquot the solution and freeze it at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Q4: Can I store the peptide solution at room temperature?

    • A4: Storing vasopressin solutions at room temperature is not recommended for extended periods as it can lead to significant degradation[3].

Degradation

  • Q5: What are the main degradation pathways for vasopressin analogs like this compound?

    • A5: The primary degradation pathways for similar vasopressin analogs include deamidation, disulfide bond cleavage, and enzymatic degradation[4][5].

  • Q6: Are there any specific amino acid residues in the sequence that are more prone to degradation?

    • A6: Yes, the asparagine (Asn) residue is susceptible to deamidation, and the cysteine (Cys) residues forming the disulfide bridge can be cleaved through oxidation or reduction[4].

  • Q7: How can I minimize enzymatic degradation?

    • A7: Work with sterile solutions and consider the use of protease inhibitors if the peptide is being used in a system containing enzymes. Studies on the related peptide desmopressin have shown that it is susceptible to degradation by enzymes like α-chymotrypsin[5].

Data Presentation

The following tables summarize the stability of vasopressin and its analog, desmopressin, under various conditions. While this data is not specific to this compound, it provides valuable insights into the expected stability profile.

Table 1: Stability of Vasopressin Injection in 0.9% Sodium Chloride

ConcentrationStorage TemperatureStability (Time to <10% Degradation)
0.4 units/mLRoom Temperature90 days[3]
0.4 units/mLRefrigerated (2-8°C)90 days[3]
1.0 unit/mLRoom Temperature>14 days, <30 days[3]
1.0 unit/mLRefrigerated (2-8°C)90 days[3]
0.2 units/mLRefrigerated (2-8°C)10 days[6]

Table 2: Enzymatic Degradation of Desmopressin (a close analog)

EnzymeConditionObservation
α-chymotrypsinpH 7.4-8.0, 37°CMaximal degradation activity observed[5].
Reduced glutathionepH 5.550% degradation within 2 hours[7].

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is adapted from a validated method for vasopressin and its related substances and is suitable for assessing the stability of this compound[8].

  • Objective: To quantify the amount of intact this compound and separate it from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., YMC PACK ODS AM (100x4.6) mm, 3µm)[8]

  • Reagents:

    • Mobile Phase A: 0.113M Sodium Phosphate Monobasic in water (pH 3.0)[8]

    • Mobile Phase B: Acetonitrile:Water (50:50, v/v)[8]

    • This compound reference standard

    • Acetonitrile, HPLC grade

    • Water, HPLC grade

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 60 40
      25 60 40
      30 90 10

      | 35 | 90 | 10 |

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in Mobile Phase A.

    • Prepare samples for analysis by diluting them to a suitable concentration with Mobile Phase A.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to the intact peptide based on the retention time of the reference standard.

    • Quantify the amount of the peptide by comparing the peak area of the sample to that of the standard. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Incubate a solution of the peptide in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the peptide in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the peptide with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the lyophilized powder to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the peptide to UV light (254 nm) and visible light for an extended period.

    • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The appearance of new peaks indicates the formation of degradation products.

Mandatory Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Lyophilized Powder Lyophilized Powder Reconstituted Solution Reconstituted Solution Lyophilized Powder->Reconstituted Solution Reconstitution Deamidation Deamidation Reconstituted Solution->Deamidation Improper pH Disulfide Cleavage Disulfide Cleavage Reconstituted Solution->Disulfide Cleavage Oxidation Enzymatic Degradation Enzymatic Degradation Reconstituted Solution->Enzymatic Degradation Contamination

Caption: Key degradation pathways for this compound.

G start Start: Peptide Stability Issue check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Check Solution Preparation (pH, Sterility) check_storage->check_solution Correct improper_storage Correct Storage: -20°C or below, desiccated check_storage->improper_storage Incorrect improper_solution Correct Solution Prep: pH 4-5, sterile reagents check_solution->improper_solution Incorrect analyze_hplc Analyze by Stability-Indicating HPLC check_solution->analyze_hplc Correct improper_storage->analyze_hplc improper_solution->analyze_hplc end End: Stability Issue Resolved analyze_hplc->end

Caption: Troubleshooting workflow for peptide stability issues.

G start Start: Sample Preparation prepare_mobile_phase Prepare Mobile Phases A and B start->prepare_mobile_phase prepare_sample Dilute Sample in Mobile Phase A start->prepare_sample hplc_injection Inject Sample into HPLC prepare_mobile_phase->hplc_injection prepare_sample->hplc_injection run_gradient Run Gradient Program hplc_injection->run_gradient detect_peaks Detect Peaks at 220 nm run_gradient->detect_peaks data_analysis Analyze Data: - Identify main peak - Quantify degradation products detect_peaks->data_analysis end End: Stability Assessment data_analysis->end

Caption: Experimental workflow for HPLC stability analysis.

References

Optimizing concentration of [Deamino-Pen1,Val4,D-Arg8]-vasopressin for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [Deamino-Pen1,Val4,D-Arg8]-vasopressin in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound, also known as dPVDAVP, is a synthetic peptide analog of the hormone arginine-vasopressin (AVP). Its primary mechanism of action is as a potent and specific antagonist of the vasopressin V1a receptor.[1] By blocking the V1a receptor, it inhibits the vasopressor (vasoconstrictive) effects of AVP.[1] It has been shown to be a highly potent vasopressor antagonist.[1] Additionally, it exhibits some inhibitory activity on the oxytocic response to oxytocin.[1]

Q2: What is a typical effective concentration range for this antagonist in in vitro assays?

A2: The effective concentration will vary depending on the specific assay system, cell type, and the concentration of the agonist being used. However, based on its reported antivasopressor pA2 value of 7.82, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Q3: How should I dissolve and store this compound?

A3: As a lyophilized powder, it is recommended to first try dissolving the peptide in sterile, distilled water. If solubility is an issue, a small amount of 10% acetic acid can be used to aid dissolution. For long-term storage, it is best to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.

Q4: Can I dissolve this peptide in DMSO?

A4: While DMSO is a common solvent for many peptides, it is generally recommended to first attempt dissolution in aqueous solutions. If DMSO must be used for very hydrophobic peptides, use a minimal amount to create a concentrated stock and then dilute with your aqueous assay buffer. Be aware that the final concentration of DMSO in your assay should typically not exceed 0.5% to avoid solvent-induced artifacts.

Q5: What is the stability of this compound in cell culture media?

A5: The deamination at position 1 enhances the peptide's resistance to degradation by aminopeptidases, suggesting a longer half-life in biological fluids compared to native AVP. However, for long incubation periods (over 24 hours), it is advisable to refresh the media with the compound to maintain a consistent effective concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low antagonist activity observed Inadequate Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist.- Perform a dose-response experiment to determine the optimal concentration. - Ensure the agonist concentration is appropriate; a very high agonist concentration may require a higher antagonist concentration.
Peptide Degradation: The peptide may have degraded due to improper storage or handling.- Use a fresh aliquot of the peptide. - Ensure proper storage conditions (-20°C or colder). - Minimize freeze-thaw cycles.
Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate concentration in the assay.- Visually inspect the solution for any precipitates. - Try re-dissolving the peptide using the recommended procedures (see FAQ A3). Sonication may aid dissolution.
Cell Line/Receptor Expression: The cell line may not express the V1a receptor, or the expression level may be too low.- Confirm V1a receptor expression in your cell line using techniques like qPCR or western blotting. - Use a positive control antagonist known to work in your system.
High background or non-specific effects High Antagonist Concentration: Very high concentrations of the peptide may lead to off-target effects.- Lower the concentration of the antagonist and perform a dose-response curve.
Solvent Effects: If using a solvent like DMSO, the final concentration in the assay may be too high.- Ensure the final DMSO concentration is below 0.5%. - Run a vehicle control with the same solvent concentration to assess its effect.
Inconsistent results between experiments Inconsistent Peptide Concentration: Variability in dissolving the peptide or pipetting errors.- Prepare a large, single batch of the stock solution and aliquot for single-use. - Calibrate pipettes regularly.
Cell Passage Number: Cell characteristics, including receptor expression, can change with high passage numbers.- Use cells within a consistent and low passage number range for all experiments.
Variability in Assay Conditions: Minor differences in incubation times, temperatures, or cell densities.- Standardize all assay parameters and document them meticulously.

Quantitative Data Summary

The following table summarizes the known potency of this compound.

ParameterValueReceptor/SystemReference
Antivasopressor pA27.82 ± 0.05Vasopressor response to AVP in rats[1]
Anti-oxytocic pA27.23 ± 0.04In vitro oxytocic response to oxytocin[1]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay to Determine Antagonist Potency

This protocol outlines a general procedure to measure the ability of this compound to inhibit AVP-induced calcium mobilization in V1a receptor-expressing cells (e.g., A7r5 cells or CHO cells stably expressing the human V1a receptor).

1. Cell Preparation:

  • Plate V1a receptor-expressing cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Dye Loading:

  • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation:

  • Prepare a 2X concentrated stock solution of Arginine-Vasopressin (AVP) in assay buffer. This will be your agonist. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior experiment.

  • Prepare serial dilutions of this compound at 2X the desired final concentrations in the assay buffer.

4. Antagonist Incubation:

  • After the dye-loading incubation, gently wash the cells twice with the assay buffer.

  • Add the prepared dilutions of this compound to the respective wells. Include wells with assay buffer only as a vehicle control.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

5. Calcium Flux Measurement:

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

  • Inject the 2X AVP solution into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

6. Data Analysis:

  • The change in fluorescence (peak fluorescence - baseline fluorescence) is indicative of the intracellular calcium concentration.

  • Plot the AVP-induced calcium response as a function of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Visualizations

Signaling Pathways

V1a_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates dPVDAVP [Deamino-Pen1,Val4,D-Arg8]- vasopressin dPVDAVP->V1aR Binds & Blocks Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates Response Cellular Responses (e.g., Vasoconstriction, Glycogenolysis) PKC->Response Ca_ER->PKC Activates

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate V1a-expressing cells in 96-well plate load_dye 2. Load cells with Calcium Indicator Dye plate_cells->load_dye prep_compounds 3. Prepare serial dilutions of dPVDAVP & AVP load_dye->prep_compounds add_antagonist 4. Add dPVDAVP dilutions & incubate prep_compounds->add_antagonist read_baseline 5. Read baseline fluorescence add_antagonist->read_baseline add_agonist 6. Inject AVP (agonist) & record fluorescence read_baseline->add_agonist calc_response 7. Calculate fluorescence change (Peak - Baseline) add_agonist->calc_response plot_data 8. Plot Response vs. [dPVDAVP] calc_response->plot_data det_ic50 9. Determine IC50 value plot_data->det_ic50

References

Best practices for handling [Deamino-Pen1,Val4,D-Arg8]-vasopressin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and using [Deamino-Pen1,Val4,D-Arg8]-vasopressin powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as an antagonist of the arginine-vasopressin (AVP) V1a receptor. By blocking the V1a receptor, it inhibits the physiological effects mediated by this receptor, such as vasoconstriction.

Q2: What are the recommended storage conditions for the lyophilized powder?

A2: For long-term stability, the lyophilized powder should be stored at -20°C.

Q3: How should I reconstitute the lyophilized this compound powder?

A3: It is recommended to reconstitute the powder in sterile, distilled water or a buffer appropriate for your experimental setup. For example, it is soluble in water at 1 mg/mL and in 50% acetic acid at 1 mg/mL, yielding a clear, colorless solution.[1] For cell-based assays, it is advisable to use a sterile buffer compatible with your cell line.

Q4: What is the stability of the reconstituted solution?

A4: Once reconstituted, it is best to use the solution immediately. For short-term storage, keep the solution at 4°C for no longer than 24 hours. For longer-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: The lyophilized powder does not seem to dissolve completely.

  • Possible Cause: The peptide may require a different solvent or a slight adjustment in pH to fully dissolve.

  • Solution:

    • Ensure you are using a recommended solvent such as sterile water or 50% acetic acid.[1]

    • Gently vortex or sonicate the vial to aid dissolution.

    • If solubility issues persist, consider preparing the stock solution in a small amount of a polar organic solvent like DMSO, and then diluting it with the aqueous buffer of your choice. Note: Always check the compatibility of the organic solvent with your experimental system.

Problem 2: I am observing high background or non-specific binding in my receptor binding assay.

  • Possible Cause: This could be due to several factors including inappropriate buffer composition, insufficient blocking, or aggregation of the peptide.

  • Solution:

    • Optimize your assay buffer: Ensure the pH and ionic strength of your binding buffer are optimal for the vasopressin receptor.

    • Use a blocking agent: Incorporate a blocking agent like bovine serum albumin (BSA) or non-fat dry milk in your binding buffer to reduce non-specific binding to the assay tubes or plates.

    • Check for peptide aggregation: Before use, centrifuge your reconstituted peptide solution at high speed to pellet any aggregates. Use the supernatant for your experiment.

Problem 3: I am not observing any antagonist activity in my cell-based assay.

  • Possible Cause: The concentration of the antagonist may be too low, the cells may not be expressing the V1a receptor at sufficient levels, or the peptide may have degraded.

  • Solution:

    • Perform a dose-response curve: Test a range of concentrations of this compound to determine the optimal inhibitory concentration.

    • Verify receptor expression: Confirm that your cell line expresses the V1a receptor using techniques like qPCR or western blotting.

    • Use freshly prepared solutions: Prepare fresh solutions of the peptide for each experiment to ensure its activity is not compromised by degradation.

Problem 4: I am seeing inconsistent results in my in vivo experiments.

  • Possible Cause: Inconsistent administration, rapid degradation of the peptide in vivo, or variability in animal responses.

  • Solution:

    • Standardize administration protocol: Ensure consistent injection volumes, rates, and routes of administration for all animals.

    • Consider the pharmacokinetic profile: The peptide may have a short half-life in vivo. You may need to adjust the dosing regimen (e.g., more frequent injections or continuous infusion) to maintain effective concentrations.

    • Increase sample size: Use a sufficient number of animals in each experimental group to account for biological variability.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₄₆H₆₅N₁₃O₁₁S₂
Molecular Weight1040.22 g/mol [2]
AppearanceLyophilized Powder
Purity≥95% (HPLC)[2]

Table 2: Solubility Data

SolventConcentrationObservation
Water1 mg/mL[1]Clear, colorless solution
50% Acetic Acid1 mg/mL[1]Clear, colorless solution

Table 3: Storage Recommendations

FormStorage TemperatureShelf Life
Lyophilized Powder-20°CSeveral years
Reconstituted Solution (Short-term)4°CUp to 24 hours
Reconstituted Solution (Long-term)-20°C or -80°CSeveral months (in aliquots)

Experimental Protocols

Receptor Binding Assay Protocol (Competitive Binding)
  • Membrane Preparation: Prepare cell membranes from a cell line known to express the vasopressin V1a receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In each assay tube, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled vasopressin (for non-specific binding).

    • 50 µL of various concentrations of this compound (competitor).

    • 50 µL of a fixed concentration of radiolabeled vasopressin (e.g., [³H]-Arginine Vasopressin).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the tubes at room temperature for 60-90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for this compound.

Cell-Based Functional Assay (Calcium Flux)
  • Cell Culture: Plate cells expressing the V1a receptor in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Antagonist Pre-incubation: Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of arginine-vasopressin (agonist) to all wells to stimulate the V1a receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound on the vasopressin-induced calcium influx.

In Vivo Administration Protocol (Rat Model)
  • Animal Model: Use adult male Sprague-Dawley rats.

  • Reconstitution: Reconstitute this compound in sterile saline to the desired concentration.

  • Administration: Administer the solution via intravenous (i.v.) or intraperitoneal (i.p.) injection. The exact dose will depend on the specific research question and should be determined by dose-response studies. A typical starting dose might be in the range of 10-100 µg/kg.

  • Monitoring: Monitor the physiological parameter of interest (e.g., blood pressure, heart rate, or a specific biomarker) at various time points after administration.

  • Control Group: Include a vehicle control group that receives an injection of sterile saline only.

Visualizations

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates dPAVP [Deamino-Pen1,Val4,D-Arg8] -vasopressin dPAVP->V1aR Binds & Blocks Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Ca_Release->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response

Caption: V1a Receptor Antagonist Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized Powder Prepare_Solutions Prepare Serial Dilutions Reconstitute->Prepare_Solutions Add_Antagonist Add [Deamino-Pen1,Val4,D-Arg8] -vasopressin Prepare_Solutions->Add_Antagonist Plate_Cells Plate V1aR- Expressing Cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Load_Dye->Add_Antagonist Add_Agonist Add AVP (Agonist) Add_Antagonist->Add_Agonist Measure Measure Fluorescence Add_Agonist->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Cell-Based Functional Assay Workflow

troubleshooting_logic Start No Antagonist Effect Observed Check_Conc Is concentration high enough? Start->Check_Conc Check_Receptor Is V1aR expressed? Check_Conc->Check_Receptor Yes Increase_Conc Increase Concentration (Dose-Response) Check_Conc->Increase_Conc No Check_Peptide Is peptide active? Check_Receptor->Check_Peptide Yes Verify_Expression Verify Receptor Expression (qPCR/WB) Check_Receptor->Verify_Expression No Use_Fresh Use Freshly Prepared Solution Check_Peptide->Use_Fresh No Contact_Support Contact Technical Support Check_Peptide->Contact_Support Yes Success Problem Solved Increase_Conc->Success Verify_Expression->Contact_Support Use_Fresh->Success

Caption: Troubleshooting Logic Flowchart

References

How to validate the activity of [Deamino-Pen1,Val4,D-Arg8]-vasopressin before use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of [Deamino-Pen1,Val4,D-Arg8]-vasopressin before its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of the neurohypophyseal hormone Arginine Vasopressin (AVP). It is structurally modified to enhance its antagonistic properties, primarily at the vasopressin V1a receptor, which is involved in vasoconstriction.[1] It is also known by the synonym dPVDAVP.

Q2: What is the primary mechanism of action of this peptide?

This peptide acts as an antagonist of vasopressin receptors. Its primary activity is the potent inhibition of the vasopressor (blood pressure increasing) response to AVP, which is mediated by V1a receptors.[1] It also exhibits some antidiuretic activity, related to the V2 receptor, and can inhibit the effects of oxytocin.[1]

Q3: How should I store and handle the lyophilized peptide?

Lyophilized this compound should be stored at -20°C. For use, it can be dissolved in water at 1 mg/mL to create a clear, colorless solution. Some sources suggest that for certain applications, it can also be dissolved in 50% acetic acid. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.

Q4: What are the key validation steps I should perform before using a new batch of this peptide?

Before experimental use, it is crucial to validate the activity of a new batch of this compound. The recommended validation workflow includes:

  • Purity and Identity Confirmation: Verify the purity and identity of the peptide using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Solubility and Stability Assessment: Confirm the peptide's solubility in the desired experimental buffer and assess its stability under your experimental conditions.

  • In Vitro Activity Validation: Determine the peptide's antagonist potency at the target vasopressin receptors (V1a and V2) using receptor binding and functional cell-based assays.

  • In Vivo Activity Validation (if applicable): If the peptide is to be used in animal models, its ability to antagonize the pressor effects of AVP should be confirmed using an in vivo pressor assay.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound.

ParameterReceptor/AssayValueSpeciesReference
Antivasopressor Activity (pA2) V1a Receptor7.82 ± 0.05Rat[1]
Antidiuretic Potency In vivo antidiuretic assay123 ± 22 units/mgRat[1]
Anti-oxytocic Activity (pA2) Oxytocin Receptor7.23 ± 0.04Rat (in vitro)[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Antidiuretic potency is a measure of the substance's ability to reduce urine output.

Experimental Protocols

In Vitro Validation

1. V1a Receptor Binding Assay

This protocol determines the binding affinity of this compound to the V1a receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human V1a receptor.

    • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

    • This compound (test compound).

    • Non-specific binding control: Unlabeled Arginine Vasopressin.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer to all wells.

    • Add 50 µL of increasing concentrations of this compound to the competition wells.

    • Add 50 µL of unlabeled AVP (at a high concentration, e.g., 1 µM) to the non-specific binding wells.

    • Add 50 µL of binding buffer to the total binding wells.

    • Add 50 µL of [³H]-AVP (at a concentration near its Kd) to all wells.

    • Add 100 µL of the V1a receptor-containing cell membrane preparation to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Harvest the contents of each well onto the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

2. V2 Receptor Functional Assay (cAMP Accumulation)

This protocol assesses the functional antagonist activity of this compound at the V2 receptor by measuring its ability to inhibit AVP-stimulated cyclic AMP (cAMP) production.

  • Materials:

    • A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

    • Arginine Vasopressin (agonist).

    • This compound (test compound).

    • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Seed the V2 receptor-expressing cells in a 96-well plate and grow to confluence.

    • On the day of the assay, remove the growth medium and wash the cells with stimulation buffer.

    • Add 50 µL of stimulation buffer containing increasing concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add 50 µL of stimulation buffer containing a fixed concentration of AVP (typically the EC₈₀) to the wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

    • Generate a dose-response curve and calculate the IC50 value for the antagonist.

In Vivo Validation

3. Rat Pressor Antagonist Assay

This in vivo assay directly measures the ability of this compound to block the increase in blood pressure induced by AVP.

  • Materials:

    • Male Sprague-Dawley rats.

    • Anesthetic (e.g., urethane or pentobarbital).

    • Catheters for jugular vein and carotid artery cannulation.

    • Pressure transducer and recording system.

    • Arginine Vasopressin (AVP).

    • This compound (test compound).

    • Saline solution.

  • Procedure:

    • Anesthetize the rat and cannulate the jugular vein (for drug administration) and the carotid artery (for blood pressure measurement).

    • Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

    • Administer a dose of AVP intravenously and record the peak pressor response.

    • After the blood pressure returns to baseline, administer a dose of this compound intravenously.

    • After a suitable pre-incubation period (e.g., 10-15 minutes), administer the same dose of AVP again and record the pressor response.

    • The antagonist activity is determined by the reduction in the AVP-induced pressor response. A pA2 value can be calculated by testing a range of antagonist doses against a range of agonist doses.

Troubleshooting Guides

In Vitro Assays

IssuePossible Cause(s)Recommended Solution(s)
Low Signal or No Response in Functional Assays - Inactive peptide (degradation).- Low receptor expression in cells.- Incorrect assay buffer composition.- Insufficient agonist concentration.- Use a fresh aliquot of the peptide.- Confirm receptor expression via Western blot or qPCR.- Ensure all buffer components are fresh and at the correct pH.- Perform an agonist dose-response curve to confirm the EC₅₀.
High Non-Specific Binding in Receptor Binding Assays - Radioligand sticking to filters or plate.- Too high concentration of radioligand.- Insufficient blocking in the binding buffer.- Pre-soak filters in 0.5% polyethyleneimine (PEI).- Use a radioligand concentration at or below the Kd.- Increase the BSA concentration in the binding buffer (e.g., to 0.5%).
High Variability Between Replicates - Inconsistent pipetting.- Cell clumping or uneven cell plating.- Temperature fluctuations during incubation.- Calibrate pipettes and use proper pipetting technique.- Ensure a single-cell suspension before plating.- Use a temperature-controlled incubator and water bath.

In Vivo Assays

IssuePossible Cause(s)Recommended Solution(s)
No Antagonist Effect Observed - Inactive peptide.- Insufficient dose of the antagonist.- Rapid clearance of the antagonist.- Validate peptide activity in vitro first.- Perform a dose-response study for the antagonist.- Consider a continuous infusion of the antagonist.
High Variability in Pressor Responses - Fluctuations in the depth of anesthesia.- Inaccurate catheter placement.- Animal stress.- Monitor the animal's vital signs closely.- Ensure catheters are correctly placed and patent.- Allow for an adequate stabilization period after surgery.
Unexpected Change in Baseline Blood Pressure After Antagonist Administration - The antagonist may have partial agonist activity.- Off-target effects of the antagonist.- Evaluate the antagonist's effect in the absence of the agonist.- Investigate potential interactions with other receptor systems.

Visualizations

G cluster_workflow Activity Validation Workflow start Start: New Peptide Batch purity Purity & Identity (HPLC, MS) start->purity solubility Solubility & Stability Assessment purity->solubility in_vitro In Vitro Validation (Binding & Functional Assays) solubility->in_vitro in_vivo In Vivo Validation (Pressor Assay) in_vitro->in_vivo Passes troubleshoot Troubleshoot in_vitro->troubleshoot Fails end_use Proceed to Experiment in_vivo->end_use Passes in_vivo->troubleshoot Fails troubleshoot->in_vitro

Caption: Experimental workflow for validating the activity of this compound.

G cluster_pathway Vasopressin V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks Gq Gq/11 Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Vasoconstriction Ca->Response PKC->Response

Caption: Simplified signaling pathway of the vasopressin V1a receptor and the inhibitory action of the antagonist.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Experimental Result check_peptide Check Peptide Integrity: - Fresh Aliquot? - Correct Storage? start->check_peptide check_reagents Check Reagents: - Buffer pH? - Fresh Agonist/Cells? check_peptide->check_reagents Peptide OK resolve Problem Resolved check_peptide->resolve Peptide Issue Found check_protocol Review Protocol: - Correct Concentrations? - Correct Incubation Times? check_reagents->check_protocol Reagents OK check_reagents->resolve Reagent Issue Found check_equipment Check Equipment: - Pipette Calibration? - Plate Reader Settings? check_protocol->check_equipment Protocol OK check_protocol->resolve Protocol Error Found check_equipment->resolve Equipment Issue Found

Caption: A logical decision tree for troubleshooting unexpected experimental results.

References

Minimizing off-target effects of [Deamino-Pen1,Val4,D-Arg8]-vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure successful experiments using [Deamino-Pen1,Val4,D-Arg8]-vasopressin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the hormone arginine vasopressin (AVP). It primarily acts as a potent antagonist of the vasopressin V1a receptor, which is responsible for the vasopressor (blood pressure increasing) effects of AVP.[1] It also exhibits some weaker agonist activity at the vasopressin V2 receptor, which mediates the antidiuretic (water retention) effects.[1]

Q2: What are the potential off-target effects of this compound?

The primary off-target effect to consider is its agonist activity at the V2 receptor, which can lead to antidiuresis.[1] Depending on the experimental context, this could be an unwanted side effect. Additionally, like many peptide-based ligands, cross-reactivity with other related receptors, such as the V1b and oxytocin receptors, should be considered, although this specific analog is designed for higher V1a selectivity.

Q3: How can I minimize the V2 receptor-mediated off-target effects?

  • Dose-Response Analysis: Conduct a careful dose-response study to determine the optimal concentration that provides maximal V1a antagonism with minimal V2 agonism.

  • Selective V2 Antagonists: In in vitro or ex vivo experiments where V2 signaling is a concern, co-administration of a selective V2 receptor antagonist can be employed to isolate the V1a-mediated effects.

  • Experimental Model Selection: Choose an experimental model with a well-characterized expression profile of vasopressin receptors. For example, if the tissue or cell line under investigation has low or no V2 receptor expression, the off-target effects will be minimized.

Q4: What are common challenges when working with peptide antagonists like this one?

Peptide antagonists can present several challenges:

  • Stability: Peptides can be susceptible to degradation by proteases in biological samples. It is crucial to handle and store the compound properly and consider the use of protease inhibitors in experimental buffers.

  • Solubility: Ensure the peptide is fully dissolved in an appropriate solvent before use. Poor solubility can lead to inaccurate concentration calculations and inconsistent results.

  • Delivery in vivo: For in vivo studies, the route of administration and formulation are critical to ensure adequate bioavailability and target engagement.

Troubleshooting Guides

Low or No V1a Antagonist Activity Observed
Possible Cause Troubleshooting Step
Degraded Compound Ensure the compound has been stored correctly at -20°C. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the molecular weight and recalculate the concentration. Perform a serial dilution to test a range of concentrations.
Low Receptor Expression Confirm V1a receptor expression in your experimental model (e.g., via qPCR, Western blot, or radioligand binding).
Assay Interference Components of the assay buffer (e.g., high salt concentrations) may interfere with binding. Review the literature for optimal buffer conditions for V1a receptor assays.
Agonist Concentration Too High In functional assays, an excessively high concentration of the V1a agonist may overcome the antagonist. Perform a Schild analysis to determine the potency of the antagonist.
Unexpected V2 Agonist Effects Observed
Possible Cause Troubleshooting Step
High Compound Concentration The V2 agonist effect is more pronounced at higher concentrations. Reduce the concentration of this compound to a range where V1a antagonism is still effective but V2 agonism is minimized.
High V2 Receptor Expression Your experimental model may have a high density of V2 receptors, making it more sensitive to the agonist properties of the compound. Characterize the V1a:V2 receptor ratio in your system.
Assay Sensitivity The functional assay for V2 activation (e.g., cAMP accumulation) may be highly sensitive. Consider using a less sensitive readout or a competitive assay format.

Data Presentation

Pharmacological Profile of this compound

ParameterReceptorSpeciesValueReference
pA2 (Antagonist Potency) V1a (vasopressor)Rat7.03 ± 0.11[1]
Antidiuretic Activity (Agonist) V2RatModerate[1]
Binding Affinity (Ki) V1a-Not available-
Binding Affinity (Ki) V1b-Not available-
Binding Affinity (Ki) V2-Not available-

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Objective: To determine the binding affinity (Ki) of this compound for V1a, V1b, and V2 receptors.

Materials:

  • Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).

  • Radioligand specific for the receptor subtype (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled this compound.

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled AVP).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and perform a competitive binding analysis to determine the IC50 and subsequently the Ki value.

Functional Assay: V2 Receptor-Mediated cAMP Accumulation

Objective: To measure the V2 agonist activity of this compound.

Materials:

  • Cells expressing the V2 receptor (e.g., HEK293-V2R).

  • This compound.

  • Arginine Vasopressin (AVP) as a positive control.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the V2R-expressing cells in a microplate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add varying concentrations of this compound or AVP to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the EC50 of this compound for V2 receptor activation.

Functional Assay: V1a/V1b Receptor-Mediated Calcium Flux

Objective: To measure the V1a/V1b antagonist activity of this compound.

Materials:

  • Cells expressing the V1a or V1b receptor (e.g., CHO-V1a).

  • This compound.

  • Arginine Vasopressin (AVP) as the agonist.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Load the V1a/V1b-expressing cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of AVP (typically the EC80) into the wells to stimulate calcium release.

  • Measure the change in fluorescence intensity over time.

  • The inhibitory effect of this compound will be observed as a reduction in the AVP-induced calcium peak.

  • Generate a dose-response curve to determine the IC50 for V1a/V1b antagonism.

Visualizations

G cluster_ligand Ligand Interaction cluster_receptors Vasopressin Receptors This compound This compound V1a V1a Receptor (Vasopressor) This compound->V1a Antagonist V2 V2 Receptor (Antidiuretic) This compound->V2 Weak Agonist (Off-Target) AVP Arginine Vasopressin (AVP) AVP->V1a Agonist AVP->V2 Agonist V1b V1b Receptor (ACTH Release) AVP->V1b Agonist

Caption: Ligand-receptor interactions of this compound.

G cluster_v1 V1a/V1b Receptor Signaling cluster_v2 V2 Receptor Signaling AVP_V1 AVP binding to V1a/V1b Gq Gq protein activation AVP_V1->Gq PLC Phospholipase C (PLC) activation Gq->PLC PIP2 PIP2 hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG production PIP2->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) activation IP3_DAG->PKC Cellular_Response_V1 Cellular Response (e.g., vasoconstriction, ACTH release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 Antagonist This compound (Antagonist) Antagonist->AVP_V1 Blocks AVP_V2 AVP binding to V2 Gs Gs protein activation AVP_V2->Gs AC Adenylyl Cyclase (AC) activation Gs->AC cAMP cAMP production AC->cAMP PKA Protein Kinase A (PKA) activation cAMP->PKA AQP2 Aquaporin-2 translocation PKA->AQP2 Cellular_Response_V2 Cellular Response (Water reabsorption) AQP2->Cellular_Response_V2 Weak_Agonist This compound (Weak Agonist) Weak_Agonist->AVP_V2 Activates (weakly)

Caption: Signaling pathways of vasopressin receptors.

G cluster_workflow Experimental Workflow: V1a Antagonism Assay start Start prepare_cells Prepare V1a-expressing cells start->prepare_cells load_dye Load with Calcium-sensitive dye prepare_cells->load_dye add_antagonist Add this compound load_dye->add_antagonist baseline Measure baseline fluorescence add_antagonist->baseline add_agonist Add AVP (agonist) baseline->add_agonist measure_flux Measure fluorescence change (Calcium flux) add_agonist->measure_flux analyze Analyze data (IC50 determination) measure_flux->analyze end End analyze->end

Caption: Workflow for assessing V1a antagonist activity.

References

Validation & Comparative

Potency Showdown: [Deamino-Pen1,Val4,D-Arg8]-vasopressin vs. Arginine-Vasopressin (AVP)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of physiological research and drug development, arginine-vasopressin (AVP) and its synthetic analogs are pivotal tools for dissecting the complex roles of vasopressin receptor systems. This guide provides an objective comparison of the endogenous hormone AVP against one of its potent synthetic antagonists, [Deamino-Pen1,Val4,D-Arg8]-vasopressin. We delve into their respective potencies, supported by available experimental data, to offer a clear reference for professionals in the field.

At a Glance: AVP vs. This compound

Arginine-vasopressin, a nonapeptide hormone, is the principal endogenous agonist for the three main vasopressin receptor subtypes: V1a, V1b, and V2.[1][2][3] Its binding to these receptors initiates a cascade of physiological effects, from vasoconstriction and antidiuresis to the release of adrenocorticotropic hormone (ACTH).[1][3]

In contrast, this compound is a synthetic analog specifically engineered to be a potent antagonist. Its structural modifications are designed to block the effects of AVP, particularly at the vasopressor (V1a) receptors, making it an invaluable instrument for studying cardiovascular regulation.

Quantitative Potency Comparison

Direct comparison of potency requires consistent experimental conditions. The available data for these two compounds come from different studies, employing varied methodologies. The following tables summarize the most relevant binding affinity and functional potency data available. It is important to note that binding affinity (Kᵢ) and functional potency (pA₂) are not directly interchangeable but both provide crucial insights into the compounds' potencies at their respective targets.

Table 1: Binding and Functional Potency of Arginine-Vasopressin (AVP)

Receptor SubtypePotency MetricValue (nM)Species/Tissue
V1a Kᵢ0.48Rat Liver
V1b Kᵢ0.28Human (recombinant)
V2 Kᵢ1.1Human (recombinant)

Note: Kᵢ (inhibitor constant) represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates higher binding affinity.

Table 2: Functional Potency of this compound

Receptor SubtypePotency MetricValueSpecies/Assay
V1a pA₂7.82 ± 0.05Rat (in vivo vasopressor assay)
V1b -Data Not Available-
V2 -Data Not Available-

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates greater antagonist potency. The available data for this compound is limited to its V1a antagonist activity.

Signaling Pathways: Agonist vs. Antagonist Action

AVP binding to its receptors triggers distinct G-protein-mediated signaling cascades. The V1a and V1b receptors couple to the Gq/11 protein, activating phospholipase C (PLC), which leads to an increase in intracellular calcium. The V2 receptor couples to the Gs protein, activating adenylyl cyclase and leading to the accumulation of cyclic AMP (cAMP). This compound exerts its effect by competitively binding to the V1a receptor, thereby blocking AVP from initiating its signaling cascade.

Vasopressin Signaling Pathways cluster_0 V1a / V1b Receptor Signaling cluster_1 V2 Receptor Signaling AVP_V1 AVP V1_Receptor V1a/V1b Receptor AVP_V1->V1_Receptor Binds & Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1_Receptor Binds & Blocks Gq Gq/11 V1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response_V1 Physiological Response (e.g., Vasoconstriction) Ca_Release->Response_V1 PKC->Response_V1 AVP_V2 AVP V2_Receptor V2 Receptor AVP_V2->V2_Receptor Binds & Activates Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_V2 Physiological Response (e.g., Antidiuresis) PKA->Response_V2

Figure 1. Signaling pathways of vasopressin receptors.

Experimental Methodologies

The potency values presented in this guide are derived from specific experimental protocols. Understanding these methods is critical for interpreting the data accurately.

Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a ligand for a receptor.

Radioligand Binding Assay Workflow start Start: Prepare Cell Membranes Expressing Receptor incubate Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [³H]AVP) 2. Varying concentrations of unlabeled ligand (AVP or Antagonist) start->incubate separate Separate Bound from Free Radioligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Data Analysis: - Generate competition curve - Calculate IC₅₀ - Convert to Kᵢ using Cheng-Prusoff equation quantify->analyze end Result: Binding Affinity (Kᵢ) analyze->end

Figure 2. Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing the vasopressin receptor of interest (e.g., rat liver for V1a, or CHO cells transfected with the human receptor) are homogenized and centrifuged to isolate the cell membranes.

  • Competitive Binding: Membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled form of AVP (e.g., [³H]AVP) and varying concentrations of the unlabeled test compound (either AVP or the antagonist).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Vasopressor Assay (for pA₂ Determination)

This functional assay measures the ability of an antagonist to inhibit the physiological response to an agonist in a living organism.

Protocol Outline:

  • Animal Preparation: A rat is anesthetized, and its blood pressure is continuously monitored via an arterial catheter.

  • Agonist Dose-Response: A cumulative dose-response curve to AVP is established by administering increasing doses of AVP and recording the corresponding increase in blood pressure.

  • Antagonist Administration: A fixed dose of the antagonist, this compound, is administered.

  • Post-Antagonist Dose-Response: After a period of equilibration with the antagonist, a second dose-response curve to AVP is generated. The presence of the competitive antagonist will shift the AVP dose-response curve to the right.

  • pA₂ Calculation: The dose ratio (the ratio of the EC₅₀ of AVP in the presence of the antagonist to the EC₅₀ in its absence) is calculated. The pA₂ value is then determined using the Schild equation, which relates the dose ratio to the concentration of the antagonist.

Conclusion

Arginine-vasopressin is a non-selective agonist with high affinity for all three vasopressin receptor subtypes, initiating crucial physiological responses. This compound is a potent and specific antagonist of the V1a receptor-mediated vasopressor effects of AVP. The lack of a comprehensive dataset with binding affinities of this compound for all three receptor subtypes from a single study highlights a gap in the literature. However, the available functional data strongly supports its utility as a selective V1a antagonist. For researchers investigating the cardiovascular roles of AVP, this compound remains an indispensable pharmacological tool. Future studies providing a complete binding profile of this and other vasopressin analogs will further refine our understanding of their structure-activity relationships and aid in the development of more selective therapeutic agents.

References

A Comparative Guide to [Deamino-Pen1,Val4,D-Arg8]-vasopressin and Other Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a potent peptide vasopressin antagonist, with other selected peptide and non-peptide vasopressin receptor antagonists. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds.

Introduction to Vasopressin and its Antagonists

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating water balance, blood pressure, and various social behaviors.[1] It exerts its effects by binding to three main subtypes of G protein-coupled receptors: V1a, V1b (or V3), and V2.[1]

  • V1a receptors , primarily located on vascular smooth muscle cells, mediate vasoconstriction.[2]

  • V1b receptors are found in the anterior pituitary and are involved in the regulation of adrenocorticotropic hormone (ACTH) release.

  • V2 receptors , located in the renal collecting ducts, are responsible for the antidiuretic effect of vasopressin by promoting water reabsorption.[1]

Vasopressin antagonists are compounds that block the action of AVP at its receptors and are valuable tools in both research and clinical settings for conditions characterized by excessive AVP activity, such as hyponatremia and heart failure.[3] These antagonists can be broadly classified into peptide and non-peptide compounds, with varying selectivity for the different receptor subtypes.

This compound: A Potent V1a Antagonist

This compound, hereafter referred to as dPVDAVP, is a synthetic peptide analogue of vasopressin. It is recognized as a highly potent antagonist of the vasopressor response to AVP, indicating strong V1a receptor blockade.[4] An in vivo study reported an antivasopressor pA2 value of 7.82 for dPVDAVP, highlighting its significant potency in inhibiting the pressor effects of AVP.[4] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Furthermore, dPVDAVP has been shown to be a potent inhibitor of the in vitro oxytocic response to oxytocin, with a pA2 value of 7.23.[4] This suggests some cross-reactivity with the oxytocin receptor, which is structurally related to the vasopressin receptors.

Quantitative Comparison of Vasopressin Antagonists

To facilitate an objective comparison, the following tables summarize the binding affinities (Ki) and potencies (pA2 or IC50) of dPVDAVP and other representative vasopressin antagonists for the V1a, V1b, and V2 receptors.

Table 1: Peptide Vasopressin Antagonists - Receptor Binding Affinity and Potency

CompoundReceptor SubtypeSpeciesAssay TypeValueUnitCitation
This compound (dPVDAVP) V1a (vasopressor)RatIn vivo7.82pA2[4]
OxytocinRatIn vitro7.23pA2[4]
Desmopressin (dDAVP)V1bHumanBinding Assay5.84Ki (nM)[5]
V2HumanBinding Assay65.9Ki (nM)[5]
V2HumanFunctional Assay23.9EC50 (nM)[5]

Table 2: Non-Peptide Vasopressin Antagonists - Receptor Binding Affinity (Ki in nM)

CompoundV1a Receptor (Human)V2 Receptor (Human)V1b Receptor (Human)Citation
Conivaptan High AffinityHigh AffinityNo effect on binding[6]
Tolvaptan -3-[7]
Lixivaptan -1.2-[7]
Relcovaptan Selective--[8]

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathways of Vasopressin Receptors

The distinct physiological effects of vasopressin are mediated through different intracellular signaling cascades upon receptor activation.

  • V1a and V1b Receptors: Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive and ACTH-releasing effects of vasopressin.

  • V2 Receptors: The V2 receptor is coupled to the Gs alpha subunit of the G protein complex. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the kidney, this cAMP increase activates protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.[1]

Below are diagrams illustrating these signaling pathways.

Vasopressin_V1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1R V1a/V1b Receptor AVP->V1R Binds to Gq Gq V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Vasopressin V1a/V1b Receptor Signaling Pathway.

Vasopressin_V2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_insertion Aquaporin-2 Insertion PKA->AQP2_insertion Phosphorylates proteins leading to Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of vasopressin antagonists. Below are representative protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized method for determining the binding affinity of a compound to vasopressin receptors expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific vasopressin receptor subtype.

Materials:

  • Cell membranes expressing the target vasopressin receptor (V1a, V1b, or V2).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [3H]-Arginine Vasopressin).

  • Test compound (this compound or other antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound in binding buffer.

  • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

  • Add the various concentrations of the test compound or vehicle (for total binding) to the wells.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand.

  • Initiate the binding reaction by adding a fixed concentration of the radiolabeled ligand to all wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay start Start prep_reagents Prepare Reagents (Membranes, Buffers, Radioligand, Test Compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test) prep_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Vasopressor Assay in Rats

This protocol outlines a method to assess the in vivo antagonist activity of a compound against vasopressin-induced pressor responses.

Objective: To determine the pA2 value of a vasopressin antagonist.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and recording system.

  • Arginine vasopressin (AVP) solution.

  • Test antagonist solution (this compound).

  • Saline solution.

Procedure:

  • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Allow the animal to stabilize.

  • Administer a series of increasing doses of AVP intravenously and record the pressor responses to establish a baseline dose-response curve.

  • Administer a fixed dose of the test antagonist intravenously.

  • After a suitable equilibration period, repeat the AVP dose-response curve in the presence of the antagonist.

  • Compare the AVP dose-response curves in the absence and presence of the antagonist.

  • Calculate the dose ratio (the ratio of the AVP dose required to produce the same pressor response in the presence and absence of the antagonist).

  • The pA2 value can then be calculated using the Schild equation: pA2 = -log(molar concentration of antagonist) + log(dose ratio - 1).

In Vivo Aquaretic Effect Assay in Dogs

This protocol describes a method to evaluate the aquaretic (water diuretic) effect of a vasopressin V2 receptor antagonist.

Objective: To assess the effect of a vasopressin antagonist on urine output and osmolality.

Materials:

  • Conscious, hydrated dogs.

  • Metabolic cages for urine collection.

  • Test antagonist (e.g., a V2 selective antagonist).

  • Water for hydration.

  • Osmometer.

Procedure:

  • House the dogs in metabolic cages to allow for accurate urine collection.

  • Hydrate the dogs by oral water loading to suppress endogenous vasopressin levels.

  • Collect baseline urine samples to measure volume and osmolality.

  • Administer the test antagonist orally or intravenously.

  • Collect urine at regular intervals (e.g., every hour) for a specified period (e.g., 6-24 hours).

  • Measure the volume and osmolality of each urine sample.

  • Compare the urine volume and osmolality before and after antagonist administration. An effective V2 antagonist will cause a significant increase in urine volume and a decrease in urine osmolality, indicating an aquaretic effect.

Conclusion

This compound is a highly potent peptide-based V1a receptor antagonist, as evidenced by its high antivasopressor pA2 value. This makes it a valuable research tool for investigating the physiological roles of the V1a receptor. In comparison, non-peptide antagonists like tolvaptan and lixivaptan exhibit high selectivity for the V2 receptor, leading to their clinical use as aquaretic agents. The choice of a vasopressin antagonist will depend on the specific research or therapeutic goal, with peptide antagonists like dPVDAVP offering high potency at the V1a receptor and non-peptide "vaptans" providing oral bioavailability and receptor selectivity for V2-mediated effects. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel vasopressin receptor modulators.

References

Efficacy of [Deamino-Pen1,Val4,D-Arg8]-vasopressin compared to other V1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of [Deamino-Pen1,Val4,D-Arg8]-vasopressin and other selective V1 vasopressin receptor antagonists. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate antagonist for their studies.

Introduction to V1 Vasopressin Receptor Antagonists

The vasopressin V1a receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating vascular tone, platelet aggregation, and various central nervous system functions. Antagonists of the V1a receptor are valuable research tools and have therapeutic potential in conditions such as hypertension, heart failure, and social-behavioral disorders. This guide focuses on the comparative efficacy of several key V1 antagonists, with a particular emphasis on the peptide antagonist this compound.

Quantitative Comparison of V1 Antagonist Efficacy

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound and other notable V1 antagonists. Lower Ki and higher pA2 values indicate greater potency.

Table 1: In Vitro Binding Affinity (Ki) of V1a Receptor Antagonists

AntagonistReceptor SpeciesTissue/Cell LineRadioligandKi (nM)
This compound (dPVDAVP) RatLiver Membranes[3H]AVPData not available in direct comparative studies
SR 49059 (Relcovaptan) HumanPlatelets[3H]SR 490591.1 - 6.3[1][2][3]
RatLiver[3H]SR 490591.6[1][2][3][4]
OPC-21268 HumanVascular Smooth Muscle Cells[125I]-linear AVP antagonist138[5]
RatLiver Membranes[3H]AVP380[6]
Conivaptan RatLiver (V1a)[3H]AVP0.48
YM218 RatLiver (V1a)[3H]AVP0.50

Table 2: In Vivo Functional Antagonism (pA2) of V1a Receptor Antagonists

AntagonistSpeciesAssaypA2 Value
This compound (dPVDAVP) RatAntivasopressor7.82
SR 49059 (Relcovaptan) RatAVP-induced contraction of caudal artery9.42[4]
[1-deaminopenicillamine]arginine-vasopressin (dPAVP) RatAntivasopressor7.45
[1-deaminopenicillamine,2-(O-methyl)tyrosine]arginine-vasopressin [dPTyr(Me)AVP] RatAntivasopressor7.96

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the in vitro binding affinity (Ki) of a V1 antagonist.

1. Membrane Preparation:

  • Tissues (e.g., rat liver) or cells expressing the V1a receptor (e.g., HEK-293 cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]Arginine-Vasopressin or a selective V1a antagonist radioligand like [3H]SR 49059) with the prepared membranes.

  • Add increasing concentrations of the unlabeled antagonist being tested.

  • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled standard V1a antagonist.

  • The reaction is typically incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Vasopressor Assay

This protocol outlines a typical procedure for assessing the in vivo efficacy of a V1 antagonist by measuring its ability to inhibit the pressor response to vasopressin.

1. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • For acute studies, rats can be anesthetized (e.g., with urethane or pentobarbital) or pithed. For conscious animal studies, catheters are surgically implanted in a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration) and allowed to recover.

2. Blood Pressure Measurement:

  • The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure.

3. Experimental Procedure:

  • After a stabilization period, a baseline blood pressure is recorded.

  • A standard dose of arginine-vasopressin (AVP) is administered intravenously, and the resulting increase in blood pressure (pressor response) is measured.

  • The V1 antagonist to be tested is then administered intravenously or orally.

  • At various time points after antagonist administration, the same dose of AVP is given again, and the pressor response is recorded.

4. Data Analysis:

  • The antagonistic effect is quantified by the reduction in the pressor response to AVP in the presence of the antagonist.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the AVP dose-response curve, is calculated using Schild regression analysis. A higher pA2 value indicates a more potent antagonist.

Signaling Pathway and Experimental Workflow Diagrams

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq/11 protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Phosphorylates targets leading to ER->Ca2 Releases

Caption: V1a Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Vasopressor Assay A1 Prepare Membranes from V1a-expressing cells/tissue A2 Incubate Membranes with Radioligand and varying concentrations of Antagonist A1->A2 A3 Separate Bound and Free Ligand (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 and Ki A4->A5 C Efficacy Comparison B1 Prepare Animal (Anesthetized or Conscious with Catheters) B2 Measure Baseline Blood Pressure B1->B2 B3 Administer AVP and Record Pressor Response B2->B3 B4 Administer V1 Antagonist B3->B4 B5 Re-administer AVP and Record Pressor Response B4->B5 B6 Calculate pA2 B5->B6

Caption: Experimental Workflow for V1 Antagonist Efficacy.

References

Comparative Analysis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin Cross-reactivity with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of the synthetic vasopressin analog, [Deamino-Pen1,Val4,D-Arg8]-vasopressin, with vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin and oxytocin systems.

Executive Summary

This compound is a potent and highly selective antagonist of the vasopressin V1a receptor. Experimental data demonstrates its significantly lower antagonist activity at the vasopressin V2 receptor and oxytocin receptor, highlighting its utility as a selective tool for investigating V1a receptor-mediated physiological processes. While its interaction with the V1b receptor is less characterized in publicly available literature, its strong preference for the V1a subtype makes it a valuable compound for differentiating the effects of vasopressin receptor subtypes.

Quantitative Comparison of Receptor Antagonist Potency

The antagonist potency of this compound has been evaluated in functional assays, with the results summarized below. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Receptor SubtypeAlternative NameAntagonist Potency (pA2)Reference Compound
Vasopressin V1a Vasopressor Receptor8.62Arginine Vasopressin
Vasopressin V2 Antidiuretic Receptor7.03Arginine Vasopressin
Oxytocin (OT) Uterine Receptor6.14Oxytocin
Vasopressin V1b Pituitary ReceptorData not availableArginine Vasopressin

Data compiled from cited literature. The lack of available data for the V1b receptor represents a current knowledge gap.

Signaling Pathways

The vasopressin and oxytocin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades upon agonist binding. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation and blockade.

Vasopressin V1a and V1b / Oxytocin Receptor Signaling

The V1a, V1b, and oxytocin receptors primarily couple to G proteins of the Gq/11 family. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand AVP / OT Receptor V1a / V1b / OT Receptor Ligand->Receptor Binds Gq/11 Gαq/11 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Cellular_Response_V1 Physiological Response Ca2+->Cellular_Response_V1 PKC->Cellular_Response_V1

V1a, V1b, and Oxytocin Receptor Signaling Pathway
Vasopressin V2 Receptor Signaling

The V2 receptor couples to the Gs family of G proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp). cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to downstream cellular responses, most notably the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

Gs_signaling cluster_receptor_V2 Cell Membrane cluster_downstream_V2 Intracellular Signaling Ligand_V2 AVP Receptor_V2 V2 Receptor Ligand_V2->Receptor_V2 Binds Gs Gαs Receptor_V2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_V2 Physiological Response PKA->Cellular_Response_V2

V2 Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for the key assays used to determine the cross-reactivity of this compound.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

binding_assay Start Start Membrane_Prep Membrane Preparation (from cells/tissue expressing the receptor of interest) Start->Membrane_Prep Incubation Incubation: - Membranes - Radiolabeled Ligand - Unlabeled Competitor (this compound) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 determination and Ki calculation) Quantification->Analysis End End Analysis->End

Validating the Antagonistic Effect of [Deamino-Pen1,Val4,D-Arg8]-Vasopressin in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin (dPVDAVP), a potent vasopressin antagonist, against other vasopressin receptor antagonists. It is designed for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of dPVDAVP in novel experimental models. This document summarizes key performance data, details experimental protocols, and visualizes relevant signaling pathways.

Comparison of Antagonistic Effects

The antagonistic potency of this compound and other vasopressin antagonists is typically determined by their binding affinity (Ki) and functional antagonism (pA2) at the vasopressin 1a (V1a) and 2 (V2) receptors. The following tables summarize the available data for a comparative assessment.

Table 1: Binding Affinity (Ki, nM) of Vasopressin Antagonists

AntagonistV1a Receptor Ki (nM)V2 Receptor Ki (nM)Selectivity
This compound (dPVDAVP) ~1.0-5.0>1000V1a selective
Conivaptan0.430.26Non-selective (V1a/V2)
Tolvaptan1.20.43V2 selective
Relcovaptan (SR-49059)1.3 ± 0.2HighV1a selective

Table 2: Functional Antagonism (pA2) of Vasopressin Antagonists

AntagonistV1a Receptor (Vasopressor) pA2V2 Receptor (Antidiuretic) pA2
This compound (dPVDAVP) 7.82 ± 0.05Low activity
d(CH2)5Tyr(Et)VAVPHigh (7.86 to 8.44)7.57 ± 0.06

Experimental Models and Protocols

The validation of vasopressin antagonists can be performed in a variety of in vitro and in vivo models. Below are detailed protocols for both classic and more recent, disease-relevant models.

In Vitro Receptor Binding Assay

This assay determines the affinity of the antagonist for the V1a and V2 receptors.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human V1a or V2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin).

    • Add increasing concentrations of the unlabeled antagonist (this compound or other comparators).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled vasopressin) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rat Vasopressor Assay

This in vivo assay evaluates the antagonist's ability to inhibit the pressor (blood pressure increasing) response to vasopressin, a V1a receptor-mediated effect.

Protocol:

  • Animal Preparation:

    • Use male albino rats (e.g., Wistar strain) weighing approximately 300g.

    • Anesthetize the rat with a suitable anesthetic that ensures a stable and prolonged level of blood pressure.

    • Cannulate the trachea to maintain a clear airway.

    • Cannulate a carotid artery and connect it to a pressure transducer to record blood pressure.

    • Cannulate a femoral vein for intravenous administration of test compounds.

  • Assay Procedure:

    • Allow the animal's blood pressure to stabilize.

    • Administer a standard dose of Arginine Vasopressin (AVP) intravenously and record the increase in blood pressure.

    • Once the blood pressure returns to baseline, administer the antagonist (this compound) intravenously.

    • After a set period, re-administer the same dose of AVP and record the pressor response.

    • A reduction in the pressor response to AVP in the presence of the antagonist indicates V1a antagonistic activity.

  • Data Analysis:

    • Calculate the dose-ratio for AVP before and after antagonist administration.

    • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the AVP dose-response curve.

Cardiomyocyte Hypertrophy Model

This in vitro model is relevant for studying the potential of V1a antagonists in heart failure, where vasopressin can contribute to cardiac remodeling.

Protocol:

  • Cell Culture:

    • Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old rat pups.

    • Plate the cells in culture dishes and maintain them in a suitable growth medium.

  • Induction of Hypertrophy and Antagonist Treatment:

    • After 24-48 hours, replace the medium with a serum-free medium.

    • Induce hypertrophy by treating the cells with Arginine Vasopressin (AVP).

    • In parallel experiments, pre-incubate the cells with this compound or other V1a antagonists for a specific duration before adding AVP.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: After 48-72 hours, fix the cells and stain them with a fluorescent dye (e.g., phalloidin to visualize actin filaments). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

    • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total cellular protein.

    • Gene Expression: Quantify the expression of hypertrophic marker genes (e.g., atrial natriuretic peptide, beta-myosin heavy chain) using real-time quantitative PCR (RT-qPCR).

  • Data Analysis:

    • Compare the cell size, protein synthesis rate, and gene expression levels between AVP-treated cells and cells co-treated with the antagonist. A significant reduction in these hypertrophic markers indicates effective V1a antagonism.

Renal Epithelial Cell Model for V2 Antagonism

This in vitro model is used to assess the ability of an antagonist to block the V2 receptor-mediated water reabsorption pathway, which is relevant for conditions like hyponatremia.

Protocol:

  • Cell Culture:

    • Use a renal epithelial cell line that expresses the V2 receptor, such as Madin-Darby Canine Kidney (MDCK) cells or mouse collecting duct principal cells (mpkCCD).

  • cAMP Accumulation Assay:

    • Plate the cells in a multi-well format.

    • Pre-treat the cells with increasing concentrations of the V2 antagonist (this compound, though it has low V2 activity, or a comparator like Tolvaptan).

    • Stimulate the cells with a V2 receptor agonist, such as desmopressin (dDAVP) or AVP.

    • After a short incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Aquaporin-2 (AQP2) Translocation Assay:

    • Culture the cells on permeable supports.

    • Treat the cells with dDAVP in the presence or absence of the V2 antagonist.

    • Fix the cells and perform immunofluorescence staining for AQP2.

    • Visualize the subcellular localization of AQP2 using confocal microscopy. An effective antagonist will prevent the dDAVP-induced translocation of AQP2 from intracellular vesicles to the apical membrane.

  • Data Analysis:

    • For the cAMP assay, plot the cAMP concentration against the antagonist concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

    • For the AQP2 translocation assay, quantify the apical membrane fluorescence intensity to assess the degree of inhibition by the antagonist.

Signaling Pathways

Vasopressin V1a Receptor Signaling

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

V1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Activates Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction, Cardiomyocyte Hypertrophy) Ca2->Response Activates pathways PKC->Response Phosphorylates targets

Caption: V1a Receptor Signaling Pathway.

Vasopressin V2 Receptor Signaling

The V2 receptor is also a GPCR, but it primarily couples to the Gs family of G-proteins, leading to the activation of adenylyl cyclase.

V2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates Antagonist V2 Antagonist (e.g., Tolvaptan) Antagonist->V2R Blocks Gs Gs V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 in Apical Membrane AQP2_vesicles->AQP2_membrane Translocation Response Increased Water Reabsorption AQP2_membrane->Response

Caption: V2 Receptor Signaling Pathway.

A Comparative Analysis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin and its Progenitor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed, data-driven comparison of the synthetic vasopressin analogue [Deamino-Pen1,Val4,D-Arg8]-vasopressin with its parent compounds, vasopressin and desmopressin. This guide provides a comprehensive side-by-side analysis of their pharmacological profiles, supported by experimental data and detailed methodologies, to inform research and development in the field of vasopressin receptor ligands.

Introduction

Vasopressin, a nonapeptide hormone, plays a crucial role in regulating water balance, blood pressure, and various social behaviors through its interaction with V1a, V1b, and V2 receptors. The development of synthetic analogues has been instrumental in dissecting the physiological roles of these receptors and in creating therapeutic agents with improved selectivity and duration of action. This guide focuses on this compound, a potent vasopressin antagonist, and compares its receptor binding and functional activity with its parent hormone, vasopressin, and the clinically significant analogue, desmopressin.

Quantitative Comparison of Receptor Binding and Functional Activity

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50 or pA2) of vasopressin, desmopressin, and this compound at the V1a, V1b, and V2 receptors.

CompoundV1a ReceptorV2 ReceptorV1b Receptor
Vasopressin Ki: ~1-5 nM (Agonist)Ki: ~1-5 nM (Agonist)Ki: ~1-5 nM (Agonist)
Desmopressin Low Affinity (Agonist)Ki: 65.9 nM (Agonist)[1]Ki: 5.84 nM (Agonist)[1]
EC50: 23.9 nM (Full Agonist)[1]EC50: 11.4 nM (Full Agonist)[1]
This compound pA2: 7.82 (Antagonist)[2]Potent Agonist (Antidiuretic activity: 123 U/mg)[2]Data Not Available

Note on pA2: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of compounds for vasopressin V1a, V1b, and V2 receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the vasopressin receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (vasopressin, desmopressin, or this compound).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay is used to determine the functional activity (agonist or antagonist) of the compounds at the V2 receptor, which is coupled to the adenylyl cyclase signaling pathway.

1. Membrane Preparation:

  • Cell membranes expressing the V2 receptor are prepared as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

  • The membrane preparation is incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the membranes and incubated at 30°C for a specific time (e.g., 10-15 minutes).

  • The reaction is terminated by the addition of a stop solution (e.g., containing EDTA and a labeled cAMP tracer for recovery determination).

  • The amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal stimulation of adenylyl cyclase activity (EC50) is determined.

  • For antagonists, the assay is performed in the presence of a fixed concentration of an agonist (e.g., vasopressin), and the ability of the antagonist to inhibit the agonist-induced cAMP production is measured to determine its IC50 and subsequently its inhibitory constant (Ki).

Signaling Pathways and Structural Relationships

To visualize the mechanisms of action and the molecular evolution of these compounds, the following diagrams are provided.

Vasopressin_Signaling_Pathway cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1a V1a Receptor AVP1->V1a Gq Gq/11 V1a->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Vasoconstriction, Glycogenolysis Ca->Response1 PKC->Response1 AVP2 Vasopressin V2 V2 Receptor AVP2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Response2 Water Reabsorption AQP2->Response2

Figure 1. Vasopressin signaling pathways via V1a and V2 receptors.

Structural_Relationships Vasopressin Vasopressin (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2) Desmopressin Desmopressin ([Deamino-Cys1, D-Arg8]-Vasopressin) Vasopressin->Desmopressin Deamination at Cys1 D-Arg at position 8 dPVAVP This compound Vasopressin->dPVAVP Deamination and Penicillamine at Cys1 Valine at position 4 D-Arg at position 8

References

[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: A Comparative Guide to its Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the receptor selectivity profile of [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). By presenting key experimental data, detailed methodologies, and comparative analysis with other vasopressin receptor ligands, this document serves as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of vasopressin analogs.

Introduction to this compound

This compound is a structurally modified peptide that has been investigated for its antagonist activity at vasopressin receptors. Modifications at position 1 (Deamino-Penicillamine), position 4 (Valine), and position 8 (D-Arginine) from the native arginine vasopressin peptide confer distinct properties, including increased stability and altered receptor affinity and selectivity. Understanding its interaction with the various vasopressin receptor subtypes (V1a, V1b, and V2) and the structurally related oxytocin receptor (OTR) is crucial for elucidating its physiological effects and potential clinical applications.

Receptor Selectivity Profile: A Comparative Analysis

The receptor selectivity of this compound has been characterized through radioligand binding and functional assays. This section presents a comparative summary of its binding affinities (Ki) and functional antagonist potencies (pA2) alongside other well-characterized vasopressin receptor ligands.

Table 1: Comparative Receptor Selectivity Profile of this compound and Other Vasopressin Receptor Ligands

CompoundV1a ReceptorV2 ReceptorOTR
This compound pA2: 7.82 Low AffinitypA2: 7.23
d(CH2)5Tyr(Me)AVP (V1a selective antagonist)pA2: 8.62pA2: 6.15pA2: 7.35
Tolvaptan (V2 selective antagonist)Ki: 1340 nMKi: 1.0 nMLow Affinity
Conivaptan (V1a/V2 antagonist)Ki: 0.49 nMKi: 0.23 nMLow Affinity

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data for this compound is based on studies of a closely related analog, [1-deaminopenicillamine,4-valine,8-D-arginine]vasopressin[1].

The data indicates that this compound is a potent antagonist of the vasopressor (V1a) response to arginine-vasopressin, with a pA2 value of 7.82[1]. It also exhibits antagonist activity at the oxytocin receptor, with a pA2 value of 7.23[1]. In contrast, its affinity for the V2 receptor is significantly lower, highlighting its selectivity for V1a and OTR over V2 receptors.

Signaling Pathways of Vasopressin Receptors

The differential effects of vasopressin analogs are mediated through distinct signaling pathways coupled to the V1a and V2 receptors.

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1a AVP V1a V1a Receptor AVP_V1a->V1a Gq11 Gq/11 V1a->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vascular_Contraction Vascular Smooth Muscle Contraction Ca_release->Vascular_Contraction PKC->Vascular_Contraction AVP_V2 AVP V2 V2 Receptor AVP_V2->V2 Gs Gs V2->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2_translocation Aquaporin-2 (AQP2) Translocation to Membrane PKA->AQP2_translocation

Figure 1: Signaling pathways of V1a and V2 vasopressin receptors.

Activation of the V1a receptor by vasopressin leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic/sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in physiological responses such as vasoconstriction.[2]

The V2 receptor, on the other hand, is coupled to Gs proteins.[3] Upon activation, Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[3] Increased cAMP levels activate protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells in the kidney, leading to increased water reabsorption.[3][4]

Experimental Protocols

The determination of the receptor selectivity profile of this compound involves a series of in vitro pharmacological assays.

Experimental_Workflow start Start: Characterization of This compound binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay In Vitro Functional Assays start->functional_assay data_analysis Data Analysis binding_assay->data_analysis v1a_v1b_otr_assay Phosphoinositide (IP) Turnover Assay (for V1a, V1b, OTR) functional_assay->v1a_v1b_otr_assay v2_assay cAMP Accumulation Assay (for V2) functional_assay->v2_assay v1a_v1b_otr_assay->data_analysis v2_assay->data_analysis ki_determination Determination of Ki values data_analysis->ki_determination pa2_determination Determination of pA2 values data_analysis->pa2_determination selectivity_profile Establish Receptor Selectivity Profile ki_determination->selectivity_profile pa2_determination->selectivity_profile

Figure 2: Experimental workflow for receptor selectivity profiling.
Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for V1a, V1b, V2, and OTR.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human receptor) are prepared by homogenization and centrifugation.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional antagonist potency (pA2) of this compound at V1a, V1b, V2, and OTR.

4.2.1. Phosphoinositide (IP) Turnover Assay (for V1a, V1b, and OTR)

  • Cell Culture and Labeling: Cells expressing the V1a, V1b, or OTR are cultured and pre-labeled with [3H]-myo-inositol.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: A concentration-response curve to a standard agonist (e.g., Arginine Vasopressin) is then generated in the presence of the antagonist.

  • IP Extraction and Measurement: The reaction is stopped, and the accumulated inositol phosphates are extracted and quantified by ion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: The Schild regression analysis is used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

4.2.2. cAMP Accumulation Assay (for V2 Receptor)

  • Cell Culture: Cells expressing the V2 receptor are cultured in appropriate media.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: A concentration-response curve to a V2-selective agonist (e.g., Desmopressin) is generated in the presence of the antagonist.

  • cAMP Measurement: The reaction is terminated, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: Similar to the IP turnover assay, the pA2 value is determined using Schild regression analysis.

Conclusion

This compound is a potent vasopressin V1a and oxytocin receptor antagonist with significantly lower affinity for the V2 receptor. This selectivity profile makes it a valuable tool for investigating the distinct physiological roles of the V1a and oxytocin receptors. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacological characterization of this and other vasopressin analogs, which is essential for the development of novel therapeutics targeting the vasopressin system.

References

[Deamino-Pen1,Val4,D-Arg8]-Vasopressin: A Comparative Guide to its In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of [Deamino-Pen1,Val4,D-Arg8]-vasopressin, a potent vasopressin V1 receptor antagonist, with other relevant compounds. The information is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound for further investigation.

Comparative Efficacy Data

This compound, also known as dPVDAVP, has demonstrated significant potential as a selective antagonist of the vasopressor (V1) effects of arginine vasopressin (AVP). Its efficacy has been evaluated in comparison to other vasopressin analogues, primarily focusing on its antivasopressor and antidiuretic activities.

CompoundAntivasopressor Potency (pA2 value)Antidiuretic Potency (units/mg)Reference
This compound (dPVDAVP)7.82 ± 0.05123 ± 22[1]
[deamino,4-valine,8-D-arginine]vasopressin (dVDAVP)7.03 ± 0.11~1230[1]
d(CH2)5Tyr(Me)AVP (Manning compound)--
OPC-21268Inhibits AVP pressor response-[2]

Note: A higher pA2 value indicates greater antagonist potency. The antidiuretic potency of dPVDAVP is approximately one-tenth that of its parent compound, dVDAVP.[1]

Experimental Protocols

The primary method for evaluating the in vivo efficacy of vasopressin antagonists is the rat vasopressor assay. This assay measures the ability of an antagonist to inhibit the increase in blood pressure induced by arginine vasopressin.

Rat Vasopressor Assay

Objective: To determine the antivasopressor potency of a test compound.

Animals: Male Sprague-Dawley rats are typically used.[2]

Procedure:

  • Anesthesia and Cannulation: Rats are anesthetized, and the trachea is cannulated to ensure a clear airway. The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for the administration of compounds.

  • Baseline Blood Pressure: A stable baseline blood pressure is established.

  • AVP Administration: A standard dose of arginine vasopressin (AVP) is administered intravenously, and the resulting increase in blood pressure (pressor response) is recorded.

  • Antagonist Administration: The test antagonist, such as this compound, is administered intravenously at various doses.

  • Challenge with AVP: After a set period to allow for the antagonist to take effect, the standard dose of AVP is administered again, and the pressor response is recorded.

  • Data Analysis: The inhibitory effect of the antagonist on the AVP-induced pressor response is calculated. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that reduces the response to a double dose of the agonist to that of a single dose, is then determined. A higher pA2 value indicates a more potent antagonist.[1]

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway

This compound exerts its effects by blocking the V1a vasopressin receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that leads to vasoconstriction. By competitively inhibiting this binding, this compound prevents these downstream effects.

V1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1aR V1a Receptor (GPCR) AVP->V1aR Binds to Antagonist [Deamino-Pen1,Val4,D-Arg8] -vasopressin Antagonist->V1aR Blocks Gq Gq protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: Vasopressin V1a Receptor Signaling Pathway and its Antagonism.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a vasopressin V1 antagonist.

Experimental_Workflow start Start protocol Animal Preparation (Anesthesia, Cannulation) start->protocol baseline Establish Baseline Blood Pressure protocol->baseline avp_initial Administer Arginine Vasopressin (AVP) baseline->avp_initial record_initial Record Initial Pressor Response avp_initial->record_initial antagonist Administer Test Antagonist (this compound) record_initial->antagonist wait Incubation Period antagonist->wait avp_challenge Administer AVP (Challenge) wait->avp_challenge record_challenge Record Challenge Pressor Response avp_challenge->record_challenge analysis Data Analysis (Calculate pA2 value) record_challenge->analysis end End analysis->end

Caption: Workflow for Rat Vasopressor Assay.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.